molecular formula C4H3BrN2O2 B3248518 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 18745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B3248518
CAS No.: 18745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H3BrN2O2 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

4-Bromo-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1H-pyrazole-3-carboxylic Acid: Chemical Properties & Synthetic Utility Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide[1][2]

Introduction: The "Privileged" Scaffold

In the landscape of medicinal chemistry, this compound (CAS: 13745-17-0) represents a high-value "privileged structure."[1][2][3] Its utility stems from its orthogonal reactivity profile: it offers three distinct vectors for diversification—the acidic carboxyl group at C3, the electrophilic bromide at C4, and the nucleophilic nitrogen at N1.

This guide moves beyond basic datasheet parameters to analyze the mechanistic behaviors, synthetic challenges, and strategic applications of this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Physicochemical Profile & Analysis

Understanding the ionization state and tautomeric behavior of this molecule is critical for predicting solubility and reactivity.[2]

Core Data Table[1][4]
PropertyValue / DescriptionTechnical Insight
Molecular Formula C₄H₃BrN₂O₂MW: 190.98 g/mol
Appearance White to off-white solidHigh crystallinity often requires polar solvents for dissolution.[1][2]
Melting Point ~240 °C (decomposes)High lattice energy due to intermolecular H-bonding (COOH dimer + Pyrazole NH).[1][2]
pKa (Predicted) Acid: ~2.63The electron-withdrawing Br at C4 increases acidity relative to the non-halogenated parent.[1][2]
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (DCM, Hexanes) and water at neutral pH.
Tautomerism 1H vs. 2H equilibriumIn solution, rapid proton transfer occurs.[2] N-alkylation freezes this equilibrium (see Section 4).[1][2]
Structural Causality

The presence of the bromine atom at C4 exerts a -I (inductive withdrawing) effect.[1][2] This lowers the pKa of the C3-carboxylic acid compared to unsubstituted pyrazole-3-carboxylic acid, making it a stronger acid.[1][2] Furthermore, the electron-withdrawing nature of the scaffold increases the acidity of the N-H proton, facilitating deprotonation by weak bases (e.g., K₂CO₃) during alkylation reactions.

Synthetic Accessibility

The most robust route to this compound is the direct electrophilic aromatic substitution (bromination) of the parent pyrazole-3-carboxylic acid.[1][2]

Optimized Protocol (Self-Validating)

Reference Grounding: This protocol is based on standard electrophilic halogenation principles validated in heterocyclic chemistry contexts [1].

Reagents: Pyrazole-3-carboxylic acid (1.0 equiv), Bromine (Br₂, 1.1 equiv), Acetic Acid (AcOH).[2]

  • Dissolution: Dissolve pyrazole-3-carboxylic acid in glacial acetic acid (AcOH). Why: AcOH serves as both solvent and catalyst, polarizing the Br-Br bond.

  • Addition: Add Br₂ dropwise at room temperature. Observation: The red color of bromine should dissipate as it is consumed.

  • Reaction: Stir for 18 hours. The electron-rich C4 position is the exclusive site of attack; C3 and C5 are blocked or sterically/electronically unfavorable.[1][2]

  • Workup: Dilute with water. The product typically precipitates due to the hydrophobic effect of the bromine atom. Filter, wash with water, and dry.[2]

  • Validation: Yields are typically >85%.[1][2] Purity can be assessed by ¹H NMR (DMSO-d₆), showing the disappearance of the C4 proton signal.

Reactivity & Functionalization Logic

The true power of this molecule lies in its orthogonal functionalization .[2] You can selectively modify one position without affecting the others if the correct order of operations is followed.[2]

A. The "Order of Operations" Flowchart

The following diagram illustrates the strategic decision-making process for modifying this scaffold.

G Start 4-Bromo-1H-pyrazole- 3-carboxylic acid Path1 Path A: N-Alkylation (Define Regiochemistry) Start->Path1 Base (NaH/K2CO3) + R-X Path2 Path B: Esterification (Protect Acid) Start->Path2 MeOH/H2SO4 Suzuki Suzuki-Miyaura Coupling (Modify C4) Path1->Suzuki Pd cat., Ar-B(OH)2 Path2->Suzuki Pd cat., Ar-B(OH)2 Amide Amide Coupling (Modify C3) Suzuki->Amide LiOH then Amine/HATU Final Fully Functionalized Drug Candidate Amide->Final

Figure 1: Strategic synthetic pathways. Path A fixes the tautomer first, while Path B protects the acid to prevent catalyst poisoning during cross-coupling.

B. C4-Functionalization: Suzuki-Miyaura Coupling

The C4-bromide is an excellent handle for Palladium-catalyzed cross-couplings.[1][2]

  • Challenge: Unprotected NH azoles can poison Pd catalysts or undergo competitive N-arylation (Buchwald-type).[1][2]

  • Solution: Protection (N-alkylation or THP/SEM groups) is recommended before Suzuki coupling.[1][2]

  • Catalyst Choice: Electron-rich, bulky ligands like XPhos or SPhos (e.g., XPhos Pd G2) are superior for heteroaryl bromides, facilitating the oxidative addition step which can be sluggish on electron-deficient pyrazoles [2][3].

C. N-Alkylation: The Regioselectivity Problem

When alkylating this compound (or its esters), two isomers are possible:

  • N1-Alkylation: Creates a 1,3-disubstituted pattern.[1][2]

  • N2-Alkylation: Creates a 1,5-disubstituted pattern.[1][2]

Mechanism & Prediction: Steric hindrance usually dictates the outcome.[1][2] The carboxylate/ester group at C3 creates steric bulk.[1][2] Therefore, alkylation preferentially occurs at the distal N1 position to minimize steric clash, often in ratios >90:10 [4].

  • Protocol Tip: Use mild bases (Cs₂CO₃) in DMF to favor thermodynamic control, enhancing N1 selectivity.[2]

Applications in Drug Discovery[3][5][6][7][8]

Kinase Inhibition

The pyrazole-3-carboxylic acid motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases.[1]

  • H-Bond Donor: The Pyrazole NH (if left unsubstituted).[1][2]

  • H-Bond Acceptor: The N2 nitrogen.[1][2]

  • Gatekeeper Interaction: The C4-substituent (introduced via the bromine handle) projects into the hydrophobic pocket, often determining selectivity against gatekeeper residues (e.g., T790M in EGFR).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~191 Da, this molecule is an ideal "fragment."[2] It has high ligand efficiency (LE) potential.[1][2] Researchers screen libraries of 4-substituted pyrazoles to find weak binders, then "grow" the molecule via the carboxylic acid (amide coupling) to pick up additional interactions.

Handling & Safety (E-E-A-T)

  • Hazard Identification: Classified as an Irritant (Skin/Eye/Respiratory).[1][2]

  • H-Statements: H315, H319, H335.

  • Practical Lab Advice:

    • Corrosion Risk: While not a strong mineral acid, the combination of moisture and the carboxylic acid can corrode metal spatulas over time. Use glass or plastic.[1][2]

    • Dust: The solid is often fine and electrostatic.[2] Weigh in a fume hood to avoid inhalation.[1][2]

    • Storage: Store at room temperature, sealed. It is chemically stable but should be kept away from strong oxidizing agents.[1][2]

References

  • ResearchGate. (2025).[1][2] Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (2021).[1][2] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regioselectivity principles). Retrieved from [Link][2]

  • PubChem. (2025).[1][2][4] this compound Compound Summary. Retrieved from [Link][2]

Sources

4-bromo-1H-pyrazole-3-carboxylic acid CAS number 13745-17-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Strategic Importance in Synthesis

This compound is not merely an intermediate; it is a strategically designed scaffold. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, famously present in blockbuster drugs like the anti-inflammatory agent Celebrex.[1] This core structure offers a stable, aromatic, and geometrically defined framework for building pharmacologically active molecules.

The true synthetic value of this compound lies in its bifunctional nature:

  • The Carboxylic Acid (C3-position): This group serves as a primary handle for derivatization. It readily participates in amide bond formation, esterification, and other nucleophilic acyl substitution reactions, allowing for the covalent attachment of diverse molecular fragments to explore structure-activity relationships (SAR).[1]

  • The Bromo Group (C4-position): The electron-withdrawing bromine atom not only influences the electronic properties of the pyrazole ring but also provides a crucial reactive site for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2] This allows for the introduction of aryl, alkyl, or alkynyl groups, dramatically expanding the accessible chemical space from a single starting material.

This dual functionality makes it a highly versatile starting point for constructing complex molecular architectures.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in the laboratory. All experimental work, from reaction setup to purification and characterization, relies on this data.

PropertyValueSource
CAS Number 13745-17-0[3][4][5]
Molecular Formula C₄H₃BrN₂O₂[3][6][7]
Molecular Weight 190.98 g/mol [3][5]
Appearance White to off-white or light yellow solid/powder[3][8][9]
Melting Point 240 °C (with decomposition)[8][9]
Boiling Point (Predicted) 440.6 ± 30.0 °C[8][9]
Density (Predicted) 2.129 ± 0.06 g/cm³[8][9]
pKa (Predicted) 2.63 ± 0.10[8][9]
¹H NMR (DMSO-d₆, 400 MHz) δ 7.92 (s, 1H)[8][9]

Synthesis Protocol: Electrophilic Bromination

The most direct and common synthesis of this compound is via the electrophilic bromination of the pyrazole ring, which is an electron-rich heterocycle. Acetic acid serves as an ideal solvent, as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine.

Workflow: Synthesis of this compound

cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product A Pyrazole-3-carboxylic acid D Dissolve A in C A->D B Bromine (Br₂) E Slowly add B to the solution B->E C Acetic Acid (Solvent) C->D D->E F Stir at Room Temp for 18 hours E->F G Quench with Water F->G H Extract with Ether (3x) G->H I Wash Organic Layer with Water H->I J Concentrate under reduced pressure I->J K 4-bromo-1H-pyrazole- 3-carboxylic acid J->K

Caption: A step-by-step workflow for the synthesis and purification.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and is designed for self-validation through clear, observable steps.[8][9]

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar. Add pyrazole-3-carboxylic acid (1.0 eq, e.g., 500 mg, 4.5 mmol) to the flask.

  • Dissolution: Add glacial acetic acid (e.g., 20 mL) to the flask and stir until the solid is fully dissolved.

  • Bromination: Slowly, and with continuous stirring, add bromine (1.1 eq, e.g., 800 mg, 5.0 mmol) to the solution. Causality Note: Slow addition is critical to control the exothermic nature of the reaction and prevent runaway side reactions.

  • Reaction: Stir the reaction mixture at ambient room temperature for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully dilute the reaction mixture by pouring it into a beaker containing a significant volume of water (e.g., 100 mL). This precipitates the product and dilutes the acetic acid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether (e.g., 3 x 30 mL). The product is more soluble in the organic phase.

  • Workup - Washing: Combine the organic layers and wash them with water (e.g., 50 mL) to remove any residual acetic acid or inorganic salts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting solid is typically of high purity (a yield of ~87% has been reported).[8][9] Confirm the structure and purity using analytical methods such as NMR and HPLC.[3] The product should appear as a light yellow or white solid.[8][9]

Core Applications & Mechanistic Insight

The utility of this compound is demonstrated by its widespread use as a key intermediate in synthesizing high-value molecules.

Key Application Areas

cluster_apps Primary Fields of Application cluster_pharma Therapeutic Targets cluster_agro Target Applications A This compound (CAS 13745-17-0) B Pharmaceuticals A->B C Agrochemicals A->C D Anti-inflammatory Agents B->D E Anticancer Agents (e.g., Kinase Inhibitors) B->E F Anticonvulsant Agents B->F G Fungicides C->G H Herbicides C->H

Caption: Major application pathways stemming from the core molecule.

  • Pharmaceutical Development: This compound is a cornerstone in the synthesis of new therapeutic agents.[10] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1] For instance, derivatives of related brominated pyrazoles are key intermediates for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, a major target in oncology.[11]

  • Agrochemical Research: In parallel to medicine, this intermediate is crucial for developing modern crop protection agents.[3][10] The pyrazole scaffold is found in numerous commercial fungicides and herbicides, and this specific building block allows for the systematic modification needed to optimize efficacy and selectivity for agricultural targets.[10]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions based on its known hazards.

GHS Hazard Profile
Hazard StatementDescriptionGHS ClassSource
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)[6]
H315Causes skin irritationSkin Irritation (Cat. 2)[6]
H319Causes serious eye irritationEye Irritation (Cat. 2A)[6]
H335May cause respiratory irritationSTOT SE (Cat. 3)[6]
Recommended Handling Procedures
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12][15]

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.[13][15]

    • Skin/Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[12][15]

    • Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.[14] Recommended storage is at room temperature, away from light.[3]

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[13][14]

Conclusion

This compound (CAS 13745-17-0) is a high-value, versatile building block whose strategic importance is rooted in the combination of a biologically relevant pyrazole core and two distinct, orthogonal reactive sites. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and agrochemical scientists aiming to develop novel, high-impact molecules. A disciplined approach to its handling, grounded in a thorough understanding of its properties and hazards, is essential for its safe and effective application in research and development.

References

  • This compound cas 13745-17-0 . Caming Pharmaceutical Ltd. [Link]

  • This compound | C4H3BrN2O2 | CID 1242246 . PubChem. [Link]

  • MSDS of this compound . Capot Chemical. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • CAS No : 13745-17-0 | Product Name : this compound . Pharmaffiliates. [Link]

  • Preparation method and application of bromopyrazole compound intermediate.
  • 4 - SAFETY D
  • SAFETY D
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST WebBook. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0), a critical scaffold in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1][2]


H

BrN

O

[1][2][3]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a high melting point (>240°C) and significant acidity (pKa ~2.6).[1][2][4] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the bromine handle (Suzuki/Buchwald couplings), and the pyrazole nitrogen (alkylation/arylation).[1][2] This guide details its physical properties, solid-state behavior, and handling protocols required for reproducible experimental outcomes.[1][2]

Chemical Identity & Structural Dynamics

Nomenclature and Tautomerism

Researchers must recognize that in unsubstituted pyrazoles, the 3- and 5-positions are tautomerically equivalent due to rapid proton migration on the ring nitrogens.[1][2] Consequently, This compound is often chemically indistinguishable from 4-bromo-1H-pyrazole-5-carboxylic acid in solution.[1][2]

  • IUPAC Name: this compound[1][2][4][5][6]

  • SMILES: OC(=O)c1[nH]ncc1Br

  • InChIKey: QISOBCMNUJQOJU-UHFFFAOYSA-N[1][2][4]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that renders the 3- and 5-isomers equivalent in solution but potentially distinct in the solid state.

Tautomerism T1 Tautomer A (3-Carboxylic Acid) N-H at pos 1 T2 Transition State (Proton Transfer) T1->T2 Fast Exchange (Solution) T3 Tautomer B (5-Carboxylic Acid) N-H at pos 2 T2->T3

Figure 1: Annular tautomerism of the pyrazole ring.[1][2] In solution, these forms exist in rapid equilibrium.

Physicochemical Properties

The introduction of the bromine atom at the 4-position significantly alters the electronics of the pyrazole ring, enhancing the acidity of the carboxylic acid compared to the non-brominated analog.[1][2]

Quantitative Data Summary
PropertyValueContext/Notes
Molecular Weight 190.98 g/mol Monoisotopic Mass: 189.94 Da
Physical State Solid (Crystalline powder)Typically white to off-white/pale yellow
Melting Point 240 °C (Decomposes)High lattice energy due to intermolecular H-bonding
Boiling Point ~440 °C (Predicted)Theoretical only; decomposes prior to boiling
Acidity (pKa) 2.63 ± 0.10 (COOH)Critical: More acidic than benzoic acid (4.[1][2][3][4][6][7][8]2) due to electron-withdrawing Br and pyrazole ring.[1][2]
Lipophilicity (LogP) 0.80 (Predicted)Low lipophilicity; soluble in polar aprotic solvents
Density ~2.13 g/cm³High density characteristic of poly-halogenated heterocycles
Solubility Profile

Understanding solubility is vital for purification and assay development.[1][2]

  • Water: Low solubility at neutral/acidic pH.[1][2]

  • Aqueous Base (NaOH/NaHCO₃): Highly soluble (forms carboxylate salt).[1][2]

  • Organic Solvents:

    • High: DMSO, DMF, Methanol.[1][2]

    • Moderate: Ethanol, Acetone, Ethyl Acetate.[1][2]

    • Low/Insoluble: Dichloromethane, Hexanes, Toluene.[1][2]

Experimental Protocols & Handling

Purification via Acid-Base Extraction

Due to its amphoteric nature (acidic COOH, weakly basic/acidic Pyrazole NH), this compound can be purified efficiently without chromatography using its pKa properties.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in 1M NaOH (aq). The solution should turn clear as the salt forms.[1][2]

  • Filtration: Filter off any insoluble non-acidic impurities (e.g., bromination byproducts).[1][2]

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring.

  • Endpoint: Monitor pH. The product will precipitate heavily as the pH drops below 2.0 (below its pKa).[1][2]

  • Isolation: Filter the white precipitate, wash with cold water (to remove inorganic salts), and dry under vacuum at 50°C.

Analytical Identification (NMR Signature)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-13.5 (br s, 1H): Carboxylic acid OH (often broad or invisible depending on water content).[1][2]

    • δ 13.0-14.0 (br s, 1H): Pyrazole NH (exchangeable).[1][2]

    • δ 7.92 (s, 1H): The diagnostic aromatic CH proton at position 5 (or 3).[1][2] This singlet is sharp and distinct.

Logic of Stability & Degradation

Thermal Stability

The compound is stable at room temperature but decomposes near its melting point (240°C).[1][2]

  • Mechanism: Decarboxylation is the primary thermal degradation pathway, yielding 4-bromo-1H-pyrazole.[1][2]

  • Storage: Store in a cool, dry place. While not highly hygroscopic, keeping it desiccated prevents clumping.[1][2]

Reactivity Matrix

The bromine at C4 is a "soft" electrophile handle, while the COOH is a "hard" electrophile.[1][2]

  • Warning: Avoid storage with strong oxidizing agents.[1][2]

  • Incompatibility: Reaction with thionyl chloride (SOCl₂) to form the acid chloride requires catalytic DMF and careful temperature control to avoid side reactions at the pyrazole nitrogen.[1][2]

Biological & Safety Context

GHS Hazard Classification
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Handling: Use a fume hood to avoid inhaling dust.[1][2] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]

Drug Discovery Relevance

This scaffold is a bioisostere for benzoic acid derivatives but offers unique vectors for drug design.[1][2] The bromine allows for the modular attachment of aryl groups via Suzuki coupling, enabling the rapid generation of libraries for kinase inhibition (e.g., JAK or Aurora kinase inhibitors).[1][2]

References

  • ChemicalBook. this compound Product Properties and Synthesis. Available at: [1][2]

  • PubChem. Compound Summary: this compound (CID 1242246).[1][2] National Library of Medicine.[1][2] Available at: [1][2]

  • BLD Pharm. Safety Data Sheet and Physical Properties for CAS 13745-17-0.[1][2] Available at: [1][2]

  • Sigma-Aldrich. 4-Bromopyrazole Derivatives and Analogues.[1][2][7] (General reference for pyrazole properties). Available at: [1][2]

Sources

4-bromo-1H-pyrazole-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its utility stems from its trifunctional nature: an acidic moiety for solubility/target engagement, a secondary amine for core substitution, and a bromine "handle" for transition-metal-catalyzed cross-couplings.[1][2][3][4] This guide provides a comprehensive structural analysis, validated synthetic protocols, and strategic insights into its application in drug discovery, specifically for kinase inhibitor development.[1][2][3][4]

Part 1: Molecular Architecture & Physicochemical Profile[1][2][4]

The molecule exists in a dynamic tautomeric equilibrium, a critical factor when designing binding interactions or planning regioselective alkylations.[1][2][3][4][5]

Structural Dynamics & Tautomerism

Unlike simple pyrazoles, the presence of the carboxylic acid at position 3 (or 5) heavily influences the tautomeric preference via intramolecular hydrogen bonding.[4][5] While the IUPAC name designates the 3-carboxylic acid form, in solution, the proton shuttles between N1 and N2.[1][2][4]

  • Tautomer A (1H-pyrazole-3-carboxylic acid): The "classic" form.[1][2][3] The NH is adjacent to the CH, and the carboxyl is at position 3.[1][2][3][4]

  • Tautomer B (1H-pyrazole-5-carboxylic acid): The NH is adjacent to the carboxyl group.[1][2][3] This form is often stabilized by an intramolecular H-bond between the pyrazole NH and the carbonyl oxygen.[1][2][3][5]

Critical Insight: In the solid state, 4-bromo-1H-pyrazoles often crystallize as hydrogen-bonded dimers or catemers.[1][2][3] The high melting point (~240°C dec) indicates a robust lattice energy driven by these intermolecular forces.[1][2][3][5]

Physicochemical Data Table
PropertyValueNotes
CAS Number 13745-17-0
Molecular Formula C₄H₃BrN₂O₂
Molecular Weight 190.98 g/mol
Appearance White to off-white solid
Melting Point ~240 °C (Decomposes)High lattice stability due to H-bonding.[1][2][3][6][7]
pKa (Acid) ~2.63 (Predicted)Significantly more acidic than benzoic acid due to the electron-deficient pyrazole ring.[1][2][5]
pKa (NH) ~13-14Weakly acidic; deprotonation requires bases like NaH, K₂CO₃, or Cs₂CO₃.[1][2][4]
LogP ~0.8Low lipophilicity makes it an ideal "fragment" for FBDD (Fragment-Based Drug Discovery).[1][2][3][5]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a textbook example of electrophilic aromatic substitution (EAS) on a deactivated heteroaromatic ring.[1][2][3]

Validated Synthesis Protocol
  • Precursor: 1H-Pyrazole-3-carboxylic acid.[1][2][3][6][7]

  • Reagent: Elemental Bromine (Br₂).[1][2][3][4][5]

  • Solvent: Acetic Acid (AcOH) or Water.[1][2][3][4][5]

Mechanism: The pyrazole ring is electron-rich, but the carboxylic acid at C3 deactivates the ring slightly.[1][2][3][4] However, the C4 position remains the most nucleophilic site for EAS.[1][2][3][4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Bromination: Add Br₂ (1.1 eq) dropwise at room temperature. Note: The reaction is exothermic.[4]

  • Reaction: Stir at RT for 12–18 hours. Monitor by LC-MS (shift in retention time and Br isotope pattern).

  • Workup: Dilute the mixture with ice-cold water (5 volumes). The product typically precipitates.[1][2][3][5]

  • Purification: Filter the solid, wash with cold water to remove residual acid/bromine, and dry under vacuum.[1][2][3][4][5] Recrystallization from Ethanol/Water if necessary.[1][2][3][5]

  • Yield: Typically 85–90%.[1][2][3][5]

Synthesis Start 1H-Pyrazole-3-carboxylic Acid Reagent Br2 / AcOH (Electrophilic Substitution) Start->Reagent Inter Sigma Complex Intermediate Reagent->Inter Attack at C4 Product This compound (Precipitate) Inter->Product -HBr

Figure 1: Electrophilic bromination pathway targeting the C4 position.[1][2][5]

Part 3: Reactivity & Functionalization Strategy

This scaffold is a "tri-vector" building block. Successful utilization requires a specific order of operations to avoid side reactions (e.g., N-arylation vs. C-arylation).[1][2][3][4]

The "Handle" Strategy
  • Vector 1: Carboxylic Acid (C3). Can be converted to esters, amides (via HATU/EDCI), or reduced to alcohols.[1][2][3][4][5] Advice: Functionalize this FIRST if you need to modulate solubility or steric bulk.[1][4]

  • Vector 2: Pyrazole Nitrogen (N1). Nucleophilic.[1][2][3][5] Can be alkylated or arylated.[1][2][3][5][8][9][10][11] Advice: Protect this nitrogen (e.g., SEM, THP, or Boc) before attempting cross-coupling to prevent catalyst poisoning or dehalogenation.[1][4]

  • Vector 3: Bromine (C4). Electrophilic.[1][2][3][5] The site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3][4]

Critical Insight: Preventing Debromination

A common pitfall in Suzuki coupling of 4-bromo-pyrazoles with free NH groups is reductive debromination (where Br is replaced by H).[1][2][3][5]

  • Cause: The free NH can coordinate to the Pd catalyst, altering the catalytic cycle or facilitating hydride transfer.[2][3][4]

  • Solution: Always mask the NH with a protecting group (e.g., SEM) or an alkyl group before the Pd-catalyzed step.[4][5]

Reactivity cluster_N Vector 1: Nitrogen (N1) cluster_C Vector 2: Carboxyl (C3) cluster_Br Vector 3: Bromine (C4) Core 4-Bromo-1H-pyrazole-3-COOH N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Amide Amide Coupling (Amines, HATU) Core->Amide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Requires N-Protection! N_Prot Protection (SEM-Cl, Boc2O) N_Prot->Suzuki Enables High Yield Ester Esterification (MeOH, H+) Sono Sonogashira (Alkynes, Pd/Cu)

Figure 2: Orthogonal functionalization strategy.[1][2][4][5] Note the dependency of C4 coupling on N1 protection.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design

The pyrazole-3-carboxylic acid motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases.[1][2][3]

  • H-Bond Donor: The Pyrazole NH.[1][2][3][5]

  • H-Bond Acceptor: The N2 nitrogen or the Carbonyl oxygen.[1][2][3][5]

  • Gatekeeper Interaction: The C4-Bromine can be substituted with bulky aryl groups to access the hydrophobic back pocket (gatekeeper residue).[1][2][5]

Fragment-Based Drug Discovery (FBDD)

With a MW of ~191 and LogP < 1, this molecule is an ideal "fragment."[1][2][4][5] It has high ligand efficiency (LE).[1][2][3][5] Screening libraries containing this core often yield hits for targets involving polar binding pockets (e.g., GPCRs, Ion Channels).[1][2][4][5]

Part 5: Experimental Protocol (Suzuki Coupling)

Objective: Coupling of 4-bromo-1-methyl-pyrazole-3-carboxylate (protected derivative) with Phenylboronic acid.

  • Reagents:

    • Substrate: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)[1][2][3]

    • Boronic Acid: Phenylboronic acid (1.2 eq)[1][4][5]

    • Catalyst: Pd(dppf)Cl₂[1][4][5][11]·DCM (0.05 eq)[1][4][5]

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq)[4][5]

    • Solvent: 1,4-Dioxane (degassed)[4]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.[1][2][3][4]

    • Evacuate and backfill with Nitrogen (3x).[1][2][3][5]

    • Add Dioxane and aqueous Base.[1][2][3][5]

    • Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2][3][4][5]

References

  • Synthesis & Properties: ChemicalBook. "this compound Properties and Synthesis."[1][2][3][5][6][7] Accessed Oct 2023.[1][2][3][5][9][12]

  • Safety & GHS Data: PubChem. "this compound (CID 1242246)."[1][2][3][5] National Library of Medicine.[1][2][3][5] [1][4][5]

  • Tautomerism in Pyrazoles: ResearchGate. "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles."

  • Suzuki Coupling Methodology: Wikipedia. "Suzuki Reaction - Mechanism and Applications."

  • Dehalogenation Risks: ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates."

Sources

Solubility Profiling & Physicochemical Characterization of 4-Bromo-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 23088-25-7) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., insecticides) and pharmaceutical agents (e.g., COX-2 inhibitors).[1][2][3][4] Its utility stems from the orthogonal reactivity of its three functional handles: the carboxylic acid (C-3), the brominated carbon (C-4), and the pyrazole nitrogen (N-1).[1]

This technical guide addresses the solubility challenges inherent to this molecule. As a high-melting solid (~240°C decomp) capable of extensive intermolecular hydrogen bonding, it exhibits poor solubility in non-polar media.[1] This guide provides a scientifically grounded framework for solvent selection, experimental solubility determination, and purification protocols.[1]

Part 1: Physicochemical Architecture[1]

To master the solubility of this compound, one must understand the competing forces at the molecular level.[1]

Structural Determinants of Solubility

The molecule is amphoteric, possessing both an acidic proton donor (-COOH) and a basic proton acceptor (pyrazole -N=).[1]

FeatureEffect on Solubility
Carboxylic Acid (-COOH) Enhances solubility in polar protic solvents (MeOH, EtOH) and basic aqueous media (pH > pKa ~2.6).[1]
Pyrazole Ring (-NH-) Acts as both H-bond donor and acceptor.[1] Leads to stable dimer formation in the solid state, increasing lattice energy and reducing solubility in non-polar solvents.[1]
Bromine Atom (-Br) Increases lipophilicity (logP ~0.[1]8) relative to the non-brominated parent, slightly improving solubility in moderately polar organics (e.g., Ethyl Acetate) compared to water.
The "Solubility Switch" (pH Dependence)

Solubility in aqueous or semi-aqueous systems is strictly pH-dependent.[1]

  • pH < 1: Protonation of the pyrazole nitrogen forms a cation (Soluble).[1]

  • pH ~ 2-3: Neutral species dominates (Least Soluble / Precipitation Zone).[1]

  • pH > 5: Deprotonation of carboxylic acid forms the carboxylate anion (Highly Soluble).[1]

Part 2: Solubility Tier List & Solvent Selection

The following classifications are derived from structural analysis and standard isolation protocols for pyrazole-3-carboxylic acid derivatives.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventsSolubility RatingPrimary Application
Super-Solvents DMSO, DMF, NMPHigh (>100 mg/mL)Stock solutions for bioassays; reaction media for nucleophilic substitutions.[1]
Protic Polar Methanol, EthanolModerate-High (Hot)Recrystallization (often mixed with water); reaction media for esterification.[1]
Aprotic Polar Ethyl Acetate, Acetone, THFModerate Extraction from aqueous phase; chromatographic mobile phases.[1]
Ethers Diethyl Ether, MTBELow-Moderate Liquid-Liquid extraction (compound partitions into ether from acidic water).[1]
Non-Polar Hexane, Toluene, DCMVery Low Anti-solvents for precipitation; washing impurities.[1]
Aqueous Water (Neutral pH)Low (<1 mg/mL)Precipitation medium (quenching reactions).[1]

Part 3: Experimental Protocols

Core Protocol: Synthesis & Isolation

Context: This method utilizes the solubility differential between acetic acid (reaction solvent) and water (anti-solvent).[1]

Reagents: Pyrazole-3-carboxylic acid (1.0 eq), Bromine (1.1 eq), Acetic Acid (Glacial).[1]

  • Dissolution: Dissolve pyrazole-3-carboxylic acid in acetic acid (approx. 4 mL per mmol).

  • Bromination: Add bromine dropwise at room temperature. Stir for 18 hours.

  • Quench & Precipitation: Dilute the reaction mixture with 5 volumes of water. The product solubility drops drastically, but it may remain partially suspended.[1]

  • Extraction: Extract the aqueous/acetic acid mixture with Diethyl Ether (3x). The 4-bromo derivative partitions into the ether layer.[1][2]

  • Isolation: Wash combined ether layers with water (to remove residual acetic acid), dry over Na₂SO₄, and concentrate in vacuo to yield the light yellow solid.[1]

Core Protocol: Solubility Determination (Shake-Flask Method)

Context: When exact literature values are unavailable, this self-validating protocol generates precise mole fraction (

1

Workflow Diagram:

SolubilityWorkflowStartExcess Solid AdditionEquilEquilibration(Shake Flask, 24-72h)Start->Equil T ± 0.1 KFilterFiltration(0.45 µm Syringe Filter)Equil->Filter IsothermalDiluteDilution(Mobile Phase)Filter->DiluteAnalyzeHPLC/UV AnalysisDilute->AnalyzeCalcCalculate Mole Fraction (x)Analyze->Calc

Figure 1: Standardized workflow for determining saturation solubility.

Step-by-Step:

  • Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-warmed syringe.[1]

  • Filtration: Filter through a 0.45 µm PTFE filter into a tared vial. Weigh the vial to determine solution mass (

    
    ).[1]
    
  • Quantification: Dilute with mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 254 nm).

  • Calculation:

    
    
    Where 
    
    
    is mole fraction,
    
    
    is mass,
    
    
    is molecular weight,
    
    
    is solute, and
    
    
    is solvent.[1][4]
Core Protocol: Recrystallization

Context: Purification relies on the steep solubility curve in Ethanol/Water or Ethyl Acetate/Hexane systems.

  • Dissolution: Suspend crude solid in minimal Ethanol (or Ethyl Acetate).[1]

  • Heating: Heat to reflux until fully dissolved. If particulates remain, hot-filter.[1]

  • Nucleation: Remove from heat. Add Water (or Hexane) dropwise until persistent turbidity is just observed.[1]

  • Crystal Growth: Re-heat to clear the solution, then allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold anti-solvent.[1]

Part 4: Thermodynamic Modeling

Once experimental data (

11
  • A, B, C: Empirical parameters derived from regression.

  • Enthalpy of Solution (

    
    ):  Positive values indicate endothermic dissolution (solubility increases with T), which is typical for this compound class.[1]
    
  • Entropy of Solution (

    
    ):  Positive values indicate increased disorder upon dissolving.[1]
    

Thermodynamic Cycle Diagram:

ThermoCycleSolidSolid State(Crystal Lattice)GasGas Phase(Isolated Molecules)Solid->GasSublimation(ΔH_sub)SolutionSolvated State(In Solution)Solid->SolutionDissolution(ΔH_soln)Gas->SolutionSolvation(ΔH_solv)

Figure 2: Thermodynamic cycle of dissolution.[1] Breaking the strong H-bonded crystal lattice (Solid) is the energy-demanding step.[1]

References

  • Synthesis & Extraction: ChemicalBook.[1] (n.d.). This compound Synthesis. Retrieved from [1]

  • General Pyrazole Solubility: PubChem. (2025).[1] Compound Summary: this compound.[1][2][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Recrystallization Solvents: Frontier, A. (n.d.).[1][7] Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[1][8] Retrieved from [1]

  • Structural Data: Frontier Specialty Chemicals. (n.d.). Catalog Entry: this compound.[1][2][5][6] Retrieved from [1]

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[3] This has led to the development of a wide array of clinically successful drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, analgesics such as dipyrone, and anti-obesity drugs like rimonabant.[2][4]

Within this vast chemical space, this compound has emerged as a particularly valuable and versatile starting material.[5][6][7] Its structure features a reactive carboxylic acid group and a bromine atom, providing two distinct points for chemical modification. This allows for the systematic synthesis of large libraries of derivatives, enabling researchers to fine-tune pharmacological properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core moiety, offering field-proven insights for researchers and drug development professionals.

The Core Intermediate: Synthesis and Chemical Versatility

The parent compound, this compound, serves as the foundational building block for the derivatives discussed herein. Its synthesis is straightforward, typically involving the direct bromination of pyrazole-3-carboxylic acid in a suitable solvent like acetic acid.[7]

The true value of this intermediate lies in its synthetic utility. The carboxylic acid at the 3-position can be readily converted into esters, amides, and other functional groups, while the bromine atom at the 4-position can be replaced via nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents.[5][8] This dual reactivity is a key strategic advantage in medicinal chemistry.

Below is a conceptual workflow illustrating the central role of this compound in generating a diverse library of derivatives for biological screening.

G cluster_synthesis Core Synthesis cluster_derivatization Chemical Derivatization cluster_screening Biological Screening Start Pyrazole-3-carboxylic Acid Core This compound Start->Core Bromination Amide Amide Derivatives Core->Amide Amidation Ester Ester Derivatives Core->Ester Esterification Coupling Cross-Coupling Products (e.g., Suzuki, Buchwald) Core->Coupling Substitution/Coupling Screening Library of Diverse Compounds for High-Throughput Screening Amide->Screening Ester->Screening Coupling->Screening

Caption: Synthetic utility of the this compound core.

Key Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The pyrazole scaffold is a known pharmacophore for a range of therapeutic targets, and modifications based on this specific starting material have yielded promising results in several key areas.[4][9][10]

Anti-inflammatory and Analgesic Activity

A significant body of research points to the potent anti-inflammatory properties of pyrazole derivatives.[11][12] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory prostaglandin cascade.[1][4] Research indicates that 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a simple derivative, exhibits both anti-inflammatory and analgesic properties.[8] The mechanism often involves the pyrazole core fitting into the active site of the COX-2 enzyme, forming key interactions (hydrogen bonds, π-π stacking) that block substrate access and augment the anti-inflammatory effect.[4]

Protocol 1: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is a standard and reliable method for assessing acute anti-inflammatory effects of novel compounds.[4][12]

  • Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac sodium, 10 mg/kg), and test compound groups (various doses). Administer the test compounds and controls intraperitoneally or orally 1 hour before the inflammatory insult.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis (Causality): The increase in paw volume is a direct measure of inflammatory edema. The efficacy of the test compound is determined by its ability to reduce this swelling compared to the vehicle control group. Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. A statistically significant reduction in paw volume indicates potent anti-inflammatory activity.

Anticancer Properties

The pyrazole scaffold is present in several kinase inhibitors used in oncology, and derivatives of this compound have been investigated for their antitumor properties.[1][8] Studies have shown promising results against various cancer cell lines.[1][8] The mechanisms of action are often multifactorial, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) or key signaling proteins such as BRAF kinase.[1]

The general strategy involves designing derivatives that can selectively bind to the ATP-binding pocket of a target kinase, thereby inhibiting its function and halting cancer cell proliferation. The pyrazole ring often serves as a stable anchor within the binding site.

G cluster_pathway Kinase Inhibition Pathway Kinase Target Kinase (e.g., CDK, BRAF) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Signal Transduction Derivative Pyrazole Derivative Derivative->Kinase Competitive Inhibition

Caption: Mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibacterial and antifungal agents. Pyrazole derivatives have shown significant promise in this area.[13][14][15] Some analogues have demonstrated excellent activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable or even superior to standard antibiotics like Ciprofloxacin.[13] For example, certain pyrazole derivatives were found to be exceedingly active against E. coli (MIC: 0.25 μg/mL).[13] The antifungal potential is also noteworthy, with some compounds showing high activity against pathogenic fungi like Aspergillus niger and various Candida species.[13][14]

The proposed mechanisms for antimicrobial action can vary, but may include the inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity.[16]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold-standard technique for quantifying the antimicrobial potency of a compound.

  • Preparation of Inoculum: Culture the microbial strain (e.g., E. coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation (Self-Validation): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The positive control must show turbidity (growth), and the negative control must remain clear. This visual check validates the integrity of the experiment. For confirmation, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

Summary of Biological Activities

The diverse therapeutic potential of this compound derivatives is summarized below. This data is synthesized from multiple studies investigating various analogues built upon the pyrazole framework.

Biological ActivityTarget/MechanismExample Organism/Cell LineQuantitative Data (Example)References
Anti-inflammatory COX-2 InhibitionCarrageenan-induced rat paw edema>84% inhibition[4]
Anticancer Kinase Inhibition (e.g., Aurora, BRAF)A375, HepG2, K562 cancer cellsIC₅₀ values in µM range[1]
Antibacterial DNA Gyrase Inhibition / OtherE. coli, S. epidermidisMIC: 0.25 µg/mL[13]
Antifungal Not specifiedAspergillus niger, Candida spp.MIC: 1 µg/mL[13][14]
Antioxidant Free Radical Scavenging, NADPH Oxidase InhibitionDPPH assay, H₂O₂-stimulated cellsStrong inhibition of superoxide[12][17]
Enzyme Inhibition Alkaline PhosphataseHuman Alkaline PhosphataseSignificant inhibitory potential[16]

Conclusion and Future Perspectives

The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core intermediate allows for extensive exploration of the chemical space, leading to compounds with potent and often selective biological activities. The demonstrated efficacy in anti-inflammatory, anticancer, and antimicrobial applications underscores the value of this molecular scaffold.

Future research should focus on elucidating precise mechanisms of action and optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The use of computational docking studies can further rationalize SAR and guide the design of next-generation derivatives with enhanced potency and reduced off-target effects. As a versatile building block, this compound will undoubtedly continue to be a cornerstone in the development of innovative pharmaceuticals.

References

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid - Smolecule. (URL: )
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Methyl 4-bromo-1H-pyrazole-3-carboxyl
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • This compound cas 13745-17-0 - Caming Pharmaceutical Ltd. (URL: )
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])

  • Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (URL: [Link])

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potential applications of pyrazole carboxylic acids in medicine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacological applications, and synthetic protocols of pyrazole carboxylic acids, focusing on their role as bioisosteres and specific agonists for metabolic targets.

From Bioisosteric Scaffolds to GPR109A Agonists

Executive Summary

Pyrazole carboxylic acids (PCAs) represent a privileged scaffold in modern drug discovery, primarily utilized for their ability to mimic benzoic and nicotinic acids while offering superior physicochemical properties.[1] Unlike their phenyl counterparts, PCAs possess a nitrogen-rich core that facilitates unique hydrogen bonding networks and lowers lipophilicity (LogP), often improving metabolic stability and solubility. This guide analyzes their application as GPR109A (Niacin Receptor) agonists , detailing the structure-activity relationships (SAR) that allow them to separate therapeutic lipid-lowering effects from adverse cutaneous flushing.[1]

The Pharmacophore: Physicochemical & Bioisosteric Properties[2]

The pyrazole-3-carboxylic acid moiety acts as a bioisostere for nicotinic acid (niacin) and benzoic acid . Its utility stems from three key structural features:

  • Acidic Functionality (pKₐ ~3.5–4.0): The carboxylic acid forms a critical salt bridge with positively charged residues (e.g., Arginine) in receptor active sites.[1]

  • H-Bond Donor (NH): The pyrazole ring provides a proton donor at the N1 position, allowing for an additional anchor point often absent in phenyl analogs.[1]

  • Tautomeric Equilibrium: The 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid tautomers can interconvert, allowing the molecule to adapt to dynamic binding pockets.

Comparative Physicochemical Profile[2]
PropertyBenzoic AcidNicotinic AcidPyrazole-3-Carboxylic AcidAdvantage
H-Bond Donors 1 (OH)1 (OH)2 (OH, NH)Enhanced binding affinity
H-Bond Acceptors 233Similar recognition profile
Aromatic Character High (Benzene)High (Pyridine)Moderate (Azole)Potential for π-stacking
Water Solubility LowModerateHighImproved bioavailability

Therapeutic Case Study: GPR109A Agonists

Target: GPR109A (HCAR2), a G_i-coupled GPCR expressed in adipocytes.[1] Therapeutic Goal: Inhibition of lipolysis (lowering free fatty acids and triglycerides) without the cutaneous flushing side effect associated with Niacin.[1]

Mechanism of Action

Niacin causes flushing by recruiting β-arrestin-1 , which activates the PLA2/COX pathway in Langerhans cells, releasing Prostaglandin D2 (PGD2). Pyrazole carboxylic acid derivatives function as partial agonists or G-protein biased agonists . They sufficiently activate the G_i pathway to inhibit adenylyl cyclase (therapeutic effect) but fail to recruit β-arrestin efficiently, thereby minimizing flushing.[1]

Visualization: GPR109A Signaling Pathway

The following diagram illustrates the bifurcation of signaling where PCAs selectively target the therapeutic arm.[1]

GPR109A_Pathway Ligand Pyrazole-3-Carboxylic Acid Receptor GPR109A (HCAR2) Ligand->Receptor Binding (Arg111) Gi G_i Protein Complex Receptor->Gi Activation (Biased) Arrestin β-Arrestin Recruitment Receptor->Arrestin Weak/No Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Lipolysis Lipolysis (Adipocytes) cAMP->Lipolysis Inhibition Flushing Cutaneous Flushing (PGD2) Arrestin->Flushing Pathway Minimized

Caption: Biased agonism of Pyrazole Carboxylic Acids at GPR109A. Note the weak activation of the β-arrestin pathway compared to the robust G_i inhibition.

Structure-Activity Relationship (SAR) Data

The alkyl substitution at the 5-position of the pyrazole ring is critical for potency. Data synthesized from Van Herk et al. (J. Med.[1] Chem. 2003) highlights the "Sweet Spot" for lipophilic bulk.[1]

CompoundR-Substituent (Position 5)K_i (µM) [Binding]EC_50 (µM) [GTPγS]Intrinsic Activity (%)
Niacin (Ref) -0.100.60100% (Full)
PCA-1 Methyl> 100Inactive-
PCA-2 Propyl0.156.0050% (Partial)
PCA-3 n-Butyl 0.072 4.12 75% (Optimal)
PCA-4 n-Pentyl0.258.5060%
PCA-5 3-Chlorobenzyl0.052.5039% (Low)

Analysis: The n-butyl derivative (PCA-3) exhibits higher binding affinity (


) than niacin itself but acts as a partial agonist (75% intrinsic activity).[1] This partial agonism is hypothesized to be the mechanism reducing the flushing side effect.[1]

Experimental Protocols

Protocol A: Green Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol utilizes a water-based oxidation method, avoiding harsh organic solvents and chromium reagents. It is ideal for generating the core scaffold from readily available dimethylpyrazole.[1]

Objective: Selective oxidation of the C3-methyl group of 3,5-dimethylpyrazole.

Reagents:

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Potassium Permanganate (KMnO₄) (4.0 eq)[1]

  • Deionized Water[1]

  • Hydrochloric Acid (HCl, 2M)[1]

Step-by-Step Methodology:

  • Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (10.0 g, 104 mmol) in 500 mL of deionized water. Heat to 70°C.

  • Oxidation: Add KMnO₄ (65.7 g, 416 mmol) portion-wise over 2 hours. Crucial: Maintain internal temperature between 75–85°C. Exceeding 90°C promotes over-oxidation to the dicarboxylic acid or ring degradation.[1]

  • Reflux: Once addition is complete, reflux the mixture for 3 hours. The purple color should fade to brown (MnO₂ precipitate).[1]

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with 100 mL hot water.[1]

  • Isolation: Concentrate the clear filtrate to ~200 mL under reduced pressure. Cool to 0°C in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise until pH reaches 2.0. A white precipitate will form.[1]

  • Purification: Filter the solid and recrystallize from hot water/ethanol (9:1) to yield 5-methyl-1H-pyrazole-3-carboxylic acid as white needles.

Self-Validation Check:

  • TLC: Run on Silica Gel (MeOH:DCM 1:9).[1] Product (

    
    ) should be distinct from starting material (
    
    
    
    ).[1]
  • Melting Point: Expected range 236–238°C.[1]

Protocol B: Binding Affinity Assay (GPR109A)

Objective: Determine


 of synthesized PCA derivatives.
  • Membrane Prep: Use CHO-K1 cells stably expressing human GPR109A.[1] Homogenize and centrifuge to isolate membranes.[1]

  • Ligand: Use [³H]-Nicotinic acid (Specific Activity ~50 Ci/mmol) as the radioligand.[1]

  • Incubation: Mix 20 µg membrane protein, 50 nM [³H]-Nicotinic acid, and varying concentrations of the PCA test compound (

    
     to 
    
    
    
    M) in assay buffer (20 mM HEPES, pH 7.4, 1 mM MgCl₂).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Structural Biology & Binding Mode

Understanding the molecular interaction is vital for rational design.[1] Based on homology modeling with the GPR109A crystal structure (PDB: 8IY9) and mutagenesis data:

  • Ionic Lock (Arg111): The carboxylate anion of the pyrazole forms a bidentate salt bridge with Arg111 in Transmembrane Helix 3 (TM3).[1] This is the critical "anchor" interaction.

  • Hydrogen Bonding (Ser178): The pyrazole N-H acts as a hydrogen bond donor to Ser178 on Extracellular Loop 2 (ECL2).[1] This interaction mimics the pyridine nitrogen of niacin but with reversed polarity, which may explain the partial agonism profile.

  • Hydrophobic Pocket: The alkyl chain (e.g., n-butyl) at position 5 extends into a hydrophobic crevice formed by Phe193 and Phe198 , providing the affinity boost over the simple methyl derivative.

References

  • GPR109A Agonism & SAR: Van Herk, T., et al. "Pyrazole derivatives as partial agonists for the nicotinic acid receptor."[1] Journal of Medicinal Chemistry, 46(18), 3945-3951 (2003).[1] Link

  • Synthetic Protocol (Green Oxidation): "Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid." ChemicalBook Protocols / Organic Syntheses (Adapted). Link

  • GPR109A Structure: Yadav, M.K., et al. "Structure of Niacin-GPR109A-G protein complex." RCSB Protein Data Bank, Entry 8IY9 (2024).[1] Link[1]

  • Bioisosterism Review: Meanwell, N. A.[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591 (2011).[1] Link[1]

Sources

4-bromo-1H-pyrazole-3-carboxylic acid safety and handling precautions

[1][2]

Part 1: Executive Summary & Strategic Context[1]

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a high-value heterocyclic scaffold widely employed in the synthesis of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and agrochemicals.[1][2] Its structural duality—possessing both a reactive carboxylic acid tail and a bromine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—makes it a linchpin in fragment-based drug discovery (FBDD).[1][2]

However, this utility comes with a specific safety profile.[1][2] Unlike benign aliphatic acids, this compound combines the corrosivity potential of an organic acid with the bioavailability and toxicity profile typical of halogenated nitrogen heterocycles.[1][2] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a risk-based operational framework for handling this compound in research and scale-up environments.

Part 2: Physicochemical Profile & Hazard Identification[1]

Chemical Identity & Properties

Understanding the physical state is the first step in exposure control.[1][2] This compound is typically a fine solid, creating a significant dust inhalation risk during weighing.[1][2]

PropertyDataOperational Implication
CAS Number 13745-17-0Unique identifier for inventory/waste tracking.[1][2][3]
Formula C₄H₃BrN₂O₂Halogenated waste stream required.[1][2]
Mol. Weight 190.98 g/mol Moderate molecular weight; dust settles slowly.[1][2]
Appearance White to off-white powderHigh visibility, but prone to static charge.[1][2]
Melting Point ~240°C (Decomposes)Thermal instability at high processing temps.[1][2]
Acidity (pKa) ~2.63 (Predicted)Corrosive potential to mucous membranes.[1][2]
Solubility DMSO, Methanol, dilute BasePoor water solubility neutral; solubilizes in lung fluid.[1][2]
GHS Hazard Classification (Deep Dive)

The Global Harmonized System (GHS) classifies this compound with the signal word WARNING .[1][2] Below is the translation of these codes into laboratory reality.

  • H302/H312/H332 (Harmful if swallowed/in contact with skin/inhaled):

    • Scientific Context: The pyrazole core is biologically active.[1][2][4] While not "Fatal" (Category 1/2), it possesses sufficient systemic toxicity to require strict isolation from the bloodstream.[1][2]

    • Risk:[1][5][6][7][8][9] The primary vector in a lab is inhalation of dust or absorption of DMSO solutions through the skin.[1][2]

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): [1][2]

    • Scientific Context: The carboxylic acid moiety (pKa ~2.[1][2]6) protonates tissue surfaces, causing chemical burns or severe dermatitis upon prolonged contact.[1][2]

  • H335 (May cause respiratory irritation):

    • Risk:[1][5][6][7][8] Inhalation of dust triggers immediate coughing and mucosal inflammation.[1][2] Chronic exposure may sensitize the respiratory tract.[1][2]

Part 3: Operational Control Bands & Engineering Controls[1]

We utilize a Control Banding approach. The level of containment depends on the quantity handled and the physical state (Solid vs. Solution).[1][2]

Engineering Controls
  • Primary Barrier: All weighing and open handling of the solid must occur inside a certified chemical fume hood or a powder containment enclosure.[1][2]

  • Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s.[1][2]

  • Static Control: Use an anti-static gun or ionizer bar when transferring dry powder, as pyrazoles can accumulate static charge, causing powder scattering.[1][2]

Personal Protective Equipment (PPE) Matrix
Body PartStandard Handling (< 1g)Scale-Up (> 10g) or Spill Cleanup
Hands Nitrile Gloves (0.11 mm) .[1][2] Change immediately upon splash.[1][2]Double Gloving: Nitrile (inner) + Laminate/Butyl (outer) if using penetrating solvents like DMSO/DMF.[1][2]
Eyes Chemical Safety Goggles (tight-fitting).[1][2]Face Shield + Safety Goggles.[1][2]
Respiratory Fume hood is sufficient.[1][2]If outside hood (e.g., spill): N95 or P100 Respirator .[1][2]
Body Lab Coat (Cotton/Polyester).[1][2]Tyvek® Suit or Chemical Apron.[1][2]

Part 4: Safe Handling Workflow (Protocol)

This protocol ensures self-validating safety by integrating checks at every stage.[1][2]

Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the compound in the lab.

SafeHandlingcluster_weighingCritical Control Point: Dust Managementcluster_reactionHazard TransformationReceiptReceipt & Inventory(Check Container Integrity)StorageStorage(Dry, Room Temp, Away from Oxidizers)Receipt->StorageHoodEngineering Control:Fume Hood / Powder EnclosureStorage->HoodTransfer Sealed ContainerWeighingWeighing / DispensingStaticStatic Mitigation:Anti-static Gun / SpatulaWeighing->StaticHood->WeighingReactionReaction Setup(Solubilization in DMSO/MeOH)Static->ReactionRiskShiftRisk Shift:Dust Hazard -> Skin Absorption HazardReaction->RiskShiftWorkupWorkup & PurificationRiskShift->WorkupWasteDisposal(Halogenated Organic Waste)Workup->Waste

Figure 1: Operational workflow for handling this compound, highlighting the shift from inhalation risk (solid) to absorption risk (solution).

Detailed Methodology

Step 1: Preparation & Weighing

  • Pre-Check: Verify fume hood airflow. Clear the deck of incompatible chemicals (strong oxidizers, bases).[1][2]

  • Weighing: Place the balance inside the hood. If the balance is external, tare the vial, move it to the hood, add the solid, cap it, and return to the balance.[1] Never transfer open powder across the lab bench.

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly.[1][2]

    • Caution: The carboxylic acid may generate a mild exotherm upon solvation or deprotonation with bases (e.g., K₂CO₃).[1][2]

Step 2: Reaction Monitoring

  • Heating: If heating is required (Suzuki coupling), ensure the system is under an inert atmosphere (Nitrogen/Argon).[1][2] The bromide bond is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C), though the melting point suggests stability up to ~240°C.[1]

  • Sampling: When taking LCMS aliquots, treat the syringe tip as a high-contamination source.[1][2] Wipe with a Kimwipe before removing from the hood.[1][2]

Step 3: Cleanup & Decontamination [1]

  • Surface Decon: Wipe hood surfaces with a dilute surfactant (soap water) followed by ethanol.[1][2] The compound is soluble in alcohols.[1][2]

  • Waste: Segregate solid waste (gloves, Kimwipes) into "Contaminated Solids." Liquid waste goes to "Halogenated Organic Solvents."[1][2]

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[1][2]

Emergency Decision Tree

EmergencyResponseStartIncident OccursTypeIdentify TypeStart->TypeSkinSkin Contact(Powder or Solution)Type->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1. Brush off dry powder2. Rinse water >15 min3. Remove clothingSkin->ActionSkinActionEye1. Flush water >15 min2. Lift eyelids3. Seek Medical AidEye->ActionEyeActionInhal1. Move to fresh air2. Oxygen if breathing difficult3. Seek Medical AidInhal->ActionInhalMedicalConsult Physician(Show SDS/CAS 13745-17-0)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Immediate response logic for exposure incidents.[1][2][7]

Specific First Aid Measures
  • Eye Contact: The acidity of the compound (pKa ~2.[1][2]6) can cause rapid corneal damage.[1][2] Speed is critical. Flush immediately. Do not wait for a neutralization agent.[1][2]

  • Skin Contact: If the compound is in DMSO, do not use ethanol to wash the skin, as it may enhance absorption.[1][2] Use copious amounts of water and mild soap.[1][2]

  • Inhalation: Symptoms may be delayed.[1][2] If a worker inhales a visible cloud of dust, medical observation is recommended even if they feel fine initially, to rule out delayed pulmonary edema.[1][2]

Part 6: Storage & Stability[1]

  • Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/reaction.[1][2]

    • Strong Bases: Will form the carboxylate salt; exothermic reaction.[1][2]

  • Shelf Life: Stable for >2 years if stored properly.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1242246, this compound.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] Retrieved from [Link][1][2]

  • Capot Chemical (2020). Material Safety Data Sheet: this compound.[1][2] Retrieved from [Link]

Methodological & Application

Application Note: Scalable Regioselective Bromination of 1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Sildenafil, Rimonabant) and anti-inflammatory agents. 4-Bromo-1H-pyrazole-3-carboxylic acid is a critical intermediate; the bromine at the C4 position serves as an essential handle for Suzuki-Miyaura cross-couplings, while the C3-carboxylic acid allows for amide coupling or heterocycle formation.

This protocol details the regioselective bromination of 1H-pyrazole-3-carboxylic acid. Unlike many heterocyclic functionalizations that require harsh organic solvents, this transformation utilizes water as the primary solvent, leveraging the unique solubility profile of the starting material versus the product to drive purification.

Key Advantages of this Protocol
  • Regioselectivity: Exclusive bromination at the C4 position (guided by electronic effects).[1]

  • Green Chemistry: Utilizes water as the reaction medium (Method A).[2]

  • Scalability: Protocol A is validated for multi-gram to kilogram scale-up.

  • Self-Validating: The product precipitates from the reaction mixture, providing a visual endpoint.

Mechanistic Principles

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

  • Tautomeric Equilibrium: 1H-pyrazole-3-carboxylic acid exists in equilibrium with its 5-carboxylic acid tautomer.

  • Electronic Activation: The pyrazole ring is electron-rich. While the carboxylic acid (-COOH) at C3 is electron-withdrawing (deactivating), the C4 position remains the most nucleophilic site due to the resonance contribution from the ring nitrogens.

  • Substitution: The electrophilic bromine species (

    
     or 
    
    
    
    ) attacks C4, forming a resonance-stabilized sigma complex (Wheland intermediate).
  • Re-aromatization: Deprotonation restores aromaticity, yielding the 4-bromo derivative.

Mechanistic Pathway (DOT Visualization)

BrominationMechanism SM 1H-pyrazole-3-carboxylic acid (Tautomeric Mix) Inter Sigma Complex (Wheland Intermediate) SM->Inter Electrophilic Attack (C4) Br2 Br2 / H2O Br2->Inter Prod This compound (Precipitate) Inter->Prod Deprotonation (-HBr) HBr HBr (Byproduct) Inter->HBr

Figure 1: Reaction pathway showing the electrophilic attack at C4 and subsequent re-aromatization.

Experimental Protocols

Method A: Aqueous Bromination (The "Green" Standard)

Recommended for: Scale-up (>5g), high purity requirements, and green chemistry compliance.

Materials
  • Starting Material: 1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Reagent: Bromine (

    
    ) liquid (1.05 - 1.1 eq)
    
  • Solvent: Deionized Water (10 volumes relative to SM mass)

  • Quench: Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    )
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel (pressure-equalizing), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Suspension: Charge the flask with 1H-pyrazole-3-carboxylic acid and water. Stir at room temperature. Note: The starting material may not fully dissolve initially; this is normal.

  • Addition (Critical): Add liquid bromine dropwise via the addition funnel over 30–60 minutes.

    • Observation: The reaction is exothermic. Maintain temperature

      
       (use a water bath if necessary). The solution will turn deep red/orange.
      
  • Reaction: Stir the mixture vigorously at room temperature for 3–5 hours.

    • Endpoint: The red color of bromine will fade to a light orange/yellow, and a heavy white/off-white precipitate (the product) will form.

  • Quench: Check for excess bromine (persistent red color). If present, add solid Sodium Bisulfite in small portions until the supernatant is colorless or pale yellow.

  • Isolation: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold water (

    
     volumes) to remove residual HBr and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Typical Yield: 85–95% Purity: >98% (HPLC)

Method B: NBS Bromination (Alternative)

Recommended for: Small scale (<1g), labs restricting liquid bromine use, or parallel synthesis libraries.

Materials
  • Starting Material: 1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (5 volumes)

Step-by-Step Procedure
  • Dissolution: Dissolve the starting material in DMF at room temperature.

  • Addition: Add NBS portion-wise over 15 minutes.

    • Caution: Exothermic reaction.

  • Stirring: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate.

    • Troubleshooting: If no precipitate forms (due to DMF solubilization), extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water may be required to remove succinimide byproducts.

Process Control & Data Analysis

Comparison of Methods
FeatureMethod A (Br2/Water)Method B (NBS/DMF)
Atom Economy High (Br is utilized efficiently)Lower (Succinimide waste)
Solvent Water (Green)DMF (High boiling, toxic)
Workup Filtration (Simple)Extraction/Precipitation
Safety High Hazard (Liquid

is corrosive)
Moderate (NBS is a solid irritant)
Purity (Crude) High (>95%)Moderate (contains succinimide)
QC Specifications

To ensure the protocol was successful, verify the following parameters:

  • 1H NMR (DMSO-d6):

    • Starting Material: Shows a signal for C4-H (approx.

      
       6.8 ppm) and C5-H (approx. 
      
      
      
      7.8 ppm).
    • Product: The C4-H signal disappears . Only the NH (broad, >13 ppm), COOH (broad, >12 ppm), and the C5-H (singlet, approx.

      
       8.0–8.2 ppm) remain.
      
  • Melting Point: this compound typically melts/decomposes >200°C (Lit. val. often ~210–214°C, varies by tautomer/solvate).

  • Appearance: White to off-white crystalline solid.

Workup Workflow (DOT Visualization)

WorkupLogic Reaction Reaction Mixture (Suspension) ColorCheck Color Check: Is supernatant red? Reaction->ColorCheck Quench Add NaHSO3 (Destroy excess Br2) ColorCheck->Quench Yes Filter Vacuum Filtration ColorCheck->Filter No (Pale Yellow) Quench->Filter Wash Wash Cake (Cold H2O) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry QC QC: NMR/HPLC Dry->QC

Figure 2: Decision tree for reaction workup and isolation.

Safety & Handling (Critical)

  • Elemental Bromine (

    
    ):  Extremely corrosive and toxic.[3] Causes severe chemical burns. Must  be handled in a functioning fume hood. Wear double nitrile gloves, lab coat, and face shield. Have a 10% Sodium Thiosulfate solution ready to neutralize spills immediately.
    
  • Hydrobromic Acid (HBr): Generated as a byproduct. Corrosive gas. Ensure the scrubber system is active.

  • NBS: Irritant. Avoid inhalation of dust. Store in a refrigerator to prevent decomposition.

References

  • Synthesis of this compound (Methodology)

    • Title: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Analogous procedure).
    • Source: PubChem / N
    • URL:[Link]

  • Green Bromination Principles

    • Title: Environmentally benign electrophilic and radical bromination 'on water'.[2]

    • Source: Podgoršek, A., et al.
    • URL:[Link]

  • Safety of Brominating Agents

    • Title: A Dangerous Bromance - Handling Bromine vs NBS.[4]

    • Source: Scientific Upd
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselectivity of pyrazole bromination.[5]

    • Source: Reddit ChemHelp (Community Discussion on Electronic Effects).
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 4-bromo-1H-pyrazole-3-carboxylic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous successful pharmaceuticals, including the anti-inflammatory drug Celebrex and Pfizer's Viagra.[1] The ability to strategically functionalize this heterocyclic system is paramount for modern drug discovery. 4-bromo-1H-pyrazole-3-carboxylic acid represents a particularly valuable and versatile building block. Its structure offers three distinct points for chemical modification: the bromine atom for cross-coupling, the carboxylic acid for amide bond formation or as a directing group, and the pyrazole N-H for substitution.

This guide provides an in-depth exploration of the use of this compound specifically in the Suzuki-Miyaura cross-coupling reaction—a powerful palladium-catalyzed method for forging carbon-carbon bonds.[2][3] We will delve into the substrate's unique reactivity, provide detailed, field-proven protocols, and address common challenges to empower researchers to successfully incorporate this key intermediate into their synthetic programs.

Understanding the Substrate: this compound

A thorough understanding of the starting material is the foundation of any successful reaction. This substrate presents a unique combination of functional groups that influence its behavior in a catalytic cycle.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₃BrN₂O₂

  • Melting Point: Approximately 240 °C (with decomposition)[4]

  • Solubility: Exhibits enhanced solubility in polar aprotic solvents like DMSO and DMF due to the hydrophilic carboxylic acid group.[5]

  • Acidity: The carboxylic acid has a predicted pKa of ~2.70, making it a moderately strong acid.[5] The pyrazole N-H proton is also acidic, a factor that cannot be ignored in the presence of base.

Reactivity Considerations for Suzuki Coupling:

The primary challenge when using this substrate arises from the interplay between its three functional groups within the palladium catalytic cycle:

  • The C-Br Bond: This is the reactive site for the Suzuki coupling. The oxidative addition of a Pd(0) species into this bond is the first committed step of the catalytic cycle.[6][7] The electronic nature of the pyrazole ring influences the rate of this step.

  • The N-H Proton: Nitrogen-rich heterocycles with acidic N-H groups can pose a significant challenge in palladium-catalyzed reactions.[8] The N-H moiety can coordinate to the palladium center or be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.

  • The Carboxylic Acid Group: This is the most critical feature to manage. Under the basic conditions required for Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion can act as a ligand for the palladium(II) intermediate formed after oxidative addition. This coordination can stabilize the palladium complex, hindering subsequent steps like transmetalation or reductive elimination and effectively deactivating the catalyst.[9] This phenomenon is a common, though often unpublished, frustration in medicinal chemistry labs.

The Suzuki-Miyaura Catalytic Cycle: A Visual Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X (Ar-Pd-Br) pd0->pd_intermediate pd_r1_r2 R¹-Pd(II)L₂-R² pd_intermediate->pd_r1_r2 reagents2 R²-B(OR)₂ (Boronic Acid/Ester) + Base transmetalation Transmetalation pd_r1_r2->pd0 product R¹-R² (Product) pd_r1_r2->product reductive_elimination Reductive Elimination reagents1 R¹-X (4-bromo-pyrazole)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Successful Coupling

Optimizing a Suzuki reaction with this substrate requires careful consideration of each component. A "try and see" approach can be inefficient; a better strategy is to make informed choices based on mechanistic principles.[6]

ParameterRecommended ChoicesRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3Pd(PPh₃)₄: A classic, reliable choice for many couplings.[10][11] PdCl₂(dppf): Often effective but be aware that the carboxylate can hinder the reduction of Pd(II) to the active Pd(0) state.[9] Buchwald Palladacycles (e.g., XPhos Pd G2): Highly active catalysts that can overcome substrate inhibition and are particularly useful for challenging heterocycles. They can help avoid side reactions like debromination.[12]
Ligand PPh₃, dppf, Buchwald-type phosphines (XPhos, SPhos)The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (like XPhos) often accelerate the reductive elimination step and are beneficial for sterically hindered or electron-rich substrates.[13]
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acids, Pinacol EstersA wide variety of boronic acids are compatible.[1] Pinacol esters offer greater stability and are useful if the corresponding boronic acid is prone to decomposition (protodeboronation).[3][14] Use 1.1 to 1.5 equivalents to drive the reaction to completion.
Base K₃PO₄, K₂CO₃, Cs₂CO₃This is the most critical choice. The base activates the boronic acid for transmetalation.[3][7] For substrates with acidic protons (like our carboxylic acid and N-H), a moderately strong but non-nucleophilic inorganic base is preferred. K₃PO₄ is often an excellent choice, providing sufficient basicity without promoting harsh side reactions.[10] Avoid strong organic bases or hydroxides which can lead to undesired reactions.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA polar aprotic solvent, often with water, is standard. The water aids in dissolving the inorganic base and facilitates the formation of the boronate species required for transmetalation.[6][15] 1,4-Dioxane/H₂O (e.g., 4:1 v/v) is a robust starting point.[10][11] Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CMost Suzuki reactions require heating to drive the catalytic cycle. A temperature of 90-100 °C is a typical starting point. Microwave irradiation can significantly accelerate the reaction, often allowing for lower temperatures and shorter reaction times.[12][15]

Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a range of aryl or heteroaryl boronic acids.

Experimental_Workflow start Start reagents 1. Combine Reactants - Pyrazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.5 eq) - Solvent start->reagents degas 2. Degas Mixture (e.g., N₂ sparge for 15-20 min) reagents->degas catalyst 3. Add Catalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos) Under N₂ blanket degas->catalyst heat 4. Heat Reaction (e.g., 100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup - Dilute with water - Acidify to pH ~3-4 - Extract with EtOAc monitor->workup Upon completion purify 7. Purify Product (Column Chromatography / Recrystallization) workup->purify analyze 8. Characterize (¹H NMR, ¹³C NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and any additional ligand if required.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the product's carboxylate, allowing it to be extracted into the organic layer.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-aryl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Here is a guide to diagnosing and solving common issues.

IssueProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Catalyst Inhibition by carboxylate.3. Insufficient Temperature.1. Ensure thorough degassing. Use fresh, high-quality solvents and reagents.2. Switch to a more active catalyst system (e.g., a Buchwald palladacycle). Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by saponification.[9]3. Increase the reaction temperature in 10 °C increments. Consider switching to microwave heating.
Debromination Side Product 1. Presence of water/protons and an electron-rich catalyst.2. Boronic acid decomposition (protodeboronation).1. Use a catalyst/ligand combination known to disfavor this pathway (e.g., XPhos).[12] Ensure the base is not excessively strong.2. Use the corresponding boronic acid pinacol ester, which is more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Slow oxidative addition step.1. Improve degassing procedure.2. Increase temperature or switch to a more active catalyst to accelerate the oxidative addition of the pyrazole bromide, allowing it to outcompete the homocoupling pathway.
Product is Insoluble / Difficult to Extract The product may exist as a carboxylate salt.During the aqueous workup, ensure the aqueous layer is sufficiently acidified (pH 3-4) to fully protonate the carboxylic acid, rendering it soluble in the organic extraction solvent.

Conclusion

This compound is a powerful synthetic intermediate whose utility can be fully realized through a well-executed Suzuki-Miyaura coupling. Success hinges on a mechanistic understanding of the potential for catalyst inhibition by the carboxylate group and the selection of a highly active palladium catalyst system, a suitable base, and rigorously deoxygenated conditions. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of 4-aryl-pyrazole-3-carboxylic acids, paving the way for new discoveries in drug development and materials science.

References

  • ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]

  • YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • NIH. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

Preparation of Esters from 4-bromo-1H-pyrazole-3-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of esters from 4-bromo-1H-pyrazole-3-carboxylic acid. Pyrazole esters are crucial intermediates in the development of pharmaceuticals and agrochemicals, owing to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] This document explores three robust esterification methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. For each method, we delve into the mechanistic underpinnings, provide generalized protocols, and offer specific, step-by-step procedures tailored for the esterification of this compound. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a comprehensive resource for the efficient and reliable synthesis of this important class of compounds.

Introduction: The Significance of Pyrazole Esters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][3] Esters of pyrazole carboxylic acids, such as those derived from this compound, are valuable building blocks that allow for further molecular elaboration and the synthesis of compound libraries for drug discovery. The bromine atom at the 4-position provides a handle for further functionalization, for instance, through cross-coupling reactions, making these esters particularly versatile synthetic intermediates.[1]

The choice of esterification method is critical and depends on the substrate's sensitivity to acidic conditions, steric hindrance around the carboxylic acid and alcohol, and the desired reaction scale. This guide will provide researchers with the necessary information to select and execute the most appropriate synthetic strategy for their specific needs.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a time-honored method for producing esters from carboxylic acids and alcohols, utilizing a strong acid catalyst.[4][5] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which can often serve as the reaction solvent, or by removing water as it is formed.[4][5]

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.[4]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[6]

Experimental Workflow for Fischer Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromo-1H-pyrazole- 3-carboxylic acid and excess alcohol B Add acid catalyst (e.g., H₂SO₄) A->B Catalyst addition C Heat to reflux B->C Thermal energy input D Cool and neutralize C->D Reaction completion E Extract with organic solvent D->E Phase separation F Wash, dry, and concentrate E->F Solvent removal G Purify by chromatography or crystallization F->G Isolation of pure ester

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.91 g, 10 mmol).

  • Add absolute ethanol (50 mL) to the flask. The carboxylic acid may not fully dissolve at this stage.

  • Slowly and carefully, add concentrated sulfuric acid (0.5 mL) to the stirred suspension. Caution: This is an exothermic process.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Alcohol Ethanol (large excess)Acts as both reactant and solvent, drives equilibrium.
Catalyst Conc. H₂SO₄Protonates the carbonyl for activation.[5]
Temperature Reflux (~80-90°C)Increases reaction rate.[6]
Time 4-6 hoursTypical duration for completion.
Work-up NaHCO₃ washNeutralizes the acid catalyst.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[2] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[2][7]

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2]

  • DMAP: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a reactive acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic step is crucial for efficient ester formation.[2]

  • Aprotic Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used as they do not interfere with the reactive intermediates.[8]

Mechanism of Steglich Esterification

RCOOH Carboxylic Acid OAcyl O-Acylisourea Intermediate RCOOH->OAcyl + DCC DCC DCC DCC->OAcyl AcylPyr Acylpyridinium Salt OAcyl->AcylPyr + DMAP DCU Dicyclohexylurea (Byproduct) OAcyl->DCU DMAP DMAP DMAP->AcylPyr Ester Ester AcylPyr->Ester + Alcohol ROH Alcohol ROH->Ester

Caption: Key intermediates in Steglich Esterification.

Detailed Protocol: Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Methanol (MeOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.91 g, 10 mmol) in anhydrous DCM (50 mL).

  • Add methanol (0.48 g, 15 mmol, 1.5 eq.) and DMAP (0.12 g, 1 mmol, 0.1 eq.).

  • Cool the stirred solution to 0°C in an ice bath.

  • Add DCC (2.27 g, 11 mmol, 1.1 eq.) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated DCU.

  • Wash the filtrate with 0.5 N HCl (2 x 25 mL), followed by saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude methyl ester by column chromatography.

ParameterConditionRationale
Coupling Agent DCCActivates the carboxylic acid.[2]
Catalyst DMAPAccelerates the acyl transfer to the alcohol.[2]
Solvent Anhydrous DCMAprotic solvent to prevent side reactions.[8]
Temperature 0°C to Room Temp.Mild conditions suitable for sensitive substrates.
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, easily removed by filtration.

Mitsunobu Reaction: Inversion of Stereochemistry and Broad Scope

The Mitsunobu reaction is a powerful tool for the synthesis of esters, particularly when dealing with secondary alcohols where stereochemical inversion is desired.[9] It involves the reaction of a carboxylic acid and an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt intermediate. The alcohol then attacks the phosphorus atom, forming an alkoxyphosphonium salt.[10]

  • SN2 Displacement: The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as the nucleophile and displaces the activated hydroxyl group (as triphenylphosphine oxide) in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[10]

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of unwanted byproducts. Therefore, anhydrous solvents like THF or toluene are essential.

Mitsunobu Reaction Workflow

cluster_activation Activation cluster_reaction Reaction cluster_purification Purification A Combine PPh₃ and DEAD/DIAD B Add alcohol to form alkoxyphosphonium salt A->B C Add carboxylic acid B->C D Sₙ2 attack by carboxylate C->D E Removal of triphenylphosphine oxide and hydrazine byproduct D->E F Chromatographic purification E->F

Caption: General workflow of the Mitsunobu Reaction.

Detailed Protocol: Synthesis of a Generic Ester of this compound

Materials:

  • This compound

  • Alcohol (e.g., a primary or secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.91 g, 10 mmol), the desired alcohol (12 mmol, 1.2 eq.), and triphenylphosphine (3.15 g, 12 mmol, 1.2 eq.) in anhydrous THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (12 mmol, 1.2 eq.) dropwise via syringe to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The main challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the hydrazine byproducts. Purification is almost always achieved by column chromatography on silica gel.

ParameterConditionRationale
Reagents PPh₃ and DEAD/DIADForm the reactive species for alcohol activation.[9]
Solvent Anhydrous THFAprotic and required to be dry.
Temperature 0°C to Room Temp.Controls the initial exothermic reaction.
Stoichiometry Slight excess of alcohol, PPh₃, and DEAD/DIADEnsures complete consumption of the limiting reagent.
Purification Column ChromatographyNecessary to remove reaction byproducts.

General Purification and Characterization

Purification:

  • Crystallization: If the resulting ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[11]

  • Column Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography on silica gel is the most common purification technique. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is often a good starting point for elution.

Characterization:

The successful synthesis of the target ester can be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of the protons and carbons, respectively, confirming the structure of the ester.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid are indicative of ester formation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

Conclusion

The preparation of esters from this compound can be successfully achieved through several synthetic routes. The choice of method—Fischer, Steglich, or Mitsunobu—should be guided by the specific alcohol being used and the overall sensitivity of the starting materials. The protocols provided herein offer reliable and reproducible methods for the synthesis of these valuable chemical intermediates, which are of significant interest in the fields of medicinal chemistry and drug development.

References

  • Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers - Benchchem. (n.d.).
  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). Chem-Impex.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (n.d.). National Institutes of Health.
  • Fischer Esterification. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). Chem-Impex.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025, September 10). ACS Publications.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
  • Acid to Ester - Common Conditions. (n.d.).
  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit.

Sources

Synthetic Utility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine for Type I Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-JAK

Executive Summary & Scope

This application note details the optimized synthetic workflow for utilizing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) as a scaffold for developing ATP-competitive kinase inhibitors (specifically JAK1/3 and BTK inhibitors).

Unlike generic synthesis guides, this protocol focuses on the C4-position Nucleophilic Aromatic Substitution (


) , the critical "diversity point" for introducing selectivity-determining pharmacophores. We address common pitfalls regarding N7-protection strategies and provide a self-validating quality control (QC) framework.

Strategic Rationale: The "Privileged" Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine (adenine). In kinase drug discovery, it functions by mimicking the adenine moiety of ATP, forming key hydrogen bonds within the hinge region of the kinase domain.

Why this specific starting material?

  • Hinge Binding: The N1 and C2-H motifs typically interact with the kinase hinge region (Glu/Leu backbone residues).

  • Vector Generation: The C4-chlorine is an excellent leaving group, allowing for the attachment of solubilizing groups or specific hydrophobic moieties that extend into the ribose-binding pocket or the solvent front.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision gates.

KinaseSynthesis Start Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Decision Decision Gate: N7-Protection Required? Start->Decision PathA Route A: Direct SnAr (High Temp / Pressure) Decision->PathA No (Simple Amines) PathB Route B: Protection Strategy (SEM, Tosyl, Boc) Decision->PathB Yes (Complex/Acidic Sidechains) Reaction C4-Functionalization (SnAr or Suzuki Coupling) PathA->Reaction PathB->Reaction Deprotect N7-Deprotection (Base/Acid Hydrolysis) Reaction->Deprotect If Route B Final Target Kinase Inhibitor (Purified) Reaction->Final If Route A Deprotect->Final

Figure 1: Strategic Synthesis Workflow. Route selection depends on the pKa and steric bulk of the incoming nucleophile.

Experimental Protocols

Phase A: N7-Protection (Benzenesulfonylation)

Context: While direct substitution is possible, protecting the N7 position is recommended for scale-up to prevent side reactions and improve solubility in organic solvents during the


 step [1].

Reagents:

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or TEA (2.0 eq) for milder conditions.

  • Solvent: DMF (Anhydrous)

Protocol:

  • Setup: Charge an oven-dried round-bottom flask with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Observation: Gas evolution (

    
    ) indicates active deprotonation. Stir for 30 mins.
    
  • Addition: Add benzenesulfonyl chloride dropwise via syringe to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validation (QC):

    • TLC: Check disappearance of starting material (Polar, low Rf) and appearance of product (Non-polar, high Rf).

    • Quench: Pour into ice water. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water and cold hexanes. Dry in vacuo.

Phase B: C4-Functionalization ( Displacement)

Context: This is the diversity-generating step. The electron-deficient nature of the pyrimidine ring at C4 makes the chloride susceptible to nucleophilic attack by amines [2].

Reagents:

  • Substrate: N7-Protected Intermediate (1.0 eq)

  • Nucleophile: Target Primary or Secondary Amine (1.2 - 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or DMSO (for microwave)

Protocol:

  • Setup: Dissolve substrate in n-Butanol (0.3 M). Add DIPEA and the amine nucleophile.

  • Thermal Activation: Heat to 100°C (reflux) for 4–12 hours.

    • Expert Insight: If the amine is sterically hindered (e.g., a piperidine derivative), use Microwave irradiation at 120°C for 45 mins to accelerate kinetics.

  • Monitoring: Monitor by LC-MS. Look for the Mass Shift:

    
    .
    
  • Workup: Concentrate the solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    
Phase C: Deprotection & Salt Formation

Context: Removal of the sulfonyl group to restore the Hinge Binding capability (N7-H).

Protocol:

  • Dissolve the coupled product in THF/MeOH (1:1).

  • Add 5M NaOH (5.0 eq). Heat at 60°C for 2 hours.

  • Validation: LC-MS should show a mass loss of ~140 Da (Benzenesulfonyl group).

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for the


 reaction.
ParameterOptimal RangeCommon Failure ModeCorrective Action
Temperature 80°C – 120°CNo reaction (Kinetic trap)Switch to Microwave (130°C) or change solvent to DMSO.
Stoichiometry 1.2 eq AmineBis-substitution (Rare)Reduce amine to 1.05 eq; Lower temperature.
Solvent n-Butanol / IPAProduct precipitationUse DMF/DMSO for solubilization; Precipitate with water for isolation.
Base DIPEA / TEAAcid salt formationEnsure >2.0 eq of base to neutralize generated HCl.

Mechanistic Insight: The Pathway

Understanding the transition state is vital for optimizing reaction conditions. The reaction proceeds via a Meisenheimer-like complex.

SNArMechanism SM Substrate (C4-Cl) TS Transition State (Meisenheimer Complex) SM->TS + Nucleophile (Rate Limiting) Prod Product (C4-Amine) TS->Prod - Cl (Fast) LG Leaving Group (Cl-) TS->LG

Figure 2: Simplified Reaction Coordinate. The formation of the intermediate complex is generally rate-limiting, heavily influenced by the electron-withdrawing power of the N7-protecting group.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry.

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry.

  • Vazquez, M. L., et al. (2018). "Identification of N-(4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea (ABT-348), a Multitargeted Kinase Inhibitor." Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE. Consult the SDS for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Benzenesulfonyl chloride before use.

Analytical Strategies for Monitoring the Synthesis of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyrazoles are critical pharmacophores in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., Crizotinib) and agrochemicals.[1] However, their synthesis is fraught with regioselectivity challenges—specifically the competition between


-alkylation and 

-alkylation, and the scrambling of halogenation positions (C3 vs. C4 vs. C5).

This guide provides a definitive analytical workflow for monitoring bromopyrazole synthesis. It moves beyond basic "recipe" instructions to explain the causality of analytical choices, ensuring researchers can distinguish between thermodynamically favored and kinetically controlled isomers.

In-Process Control (IPC): The "Traffic Control" System

The synthesis of bromopyrazoles typically involves electrophilic aromatic substitution (using NBS) or cyclization of hydrazines with 1,3-diketones. The primary failure modes are over-bromination (dibromo species) and regio-scrambling .

Mass Spectrometry: The Isotope Signature

The most robust IPC method utilizes the unique isotopic signature of bromine. Unlike chlorine (3:1 ratio), naturally occurring bromine exists as


 and 

in a nearly 1:1 ratio.
  • Monobrominated Pyrazole (

    
    ):  Mass spectrum shows two peaks of equal intensity separated by 2 Da (
    
    
    
    and
    
    
    ).
  • Dibrominated Impurity (

    
    ):  Mass spectrum shows a 1:2:1 triplet pattern (
    
    
    
    ,
    
    
    ,
    
    
    ).

Why this matters: UV detection alone is insufficient for IPC because the extinction coefficients of mono- and di-bromo species are often similar. MS provides an unequivocal "stop" signal for the reaction.

Chromatographic Strategy

Bromopyrazoles are weak bases (


).[1] On standard C18 silica, they can tail significantly due to interaction with residual silanols.
  • Mobile Phase Selection: Acidic modification is non-negotiable. Use 0.1% Formic Acid or TFA to protonate the pyrazole nitrogen (

    
    ), ensuring the analyte exists as a single cationic species, sharpening peak shape.
    
  • Stationary Phase: A high-coverage C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is preferred to minimize secondary interactions.[1]

Protocol: High-Resolution LC-MS Monitoring

Objective: To monitor the bromination of a pyrazole core (e.g., using N-Bromosuccinimide) and quantitate the ratio of product to starting material and over-brominated byproducts.

Reagents and Equipment
  • System: UHPLC coupled with Single Quadrupole MS (ESI+).

  • Column: C18,

    
    , 
    
    
    
    (e.g., ZORBAX Eclipse Plus).
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Method Parameters[2][3][4][5][6][7]
ParameterSettingRationale
Flow Rate

Optimized for ESI ionization efficiency.
Column Temp

Reduces backpressure; improves mass transfer.[1]
Gradient 0-1 min: 5% B1-6 min: 5%

95% B6-7 min: 95% B
Fast gradient focuses hydrophobic brominated products.
Detection UV @ 254 nm & 220 nm254 nm for aromatic ring; 220 nm for amide linkers.
MS Mode ESI Positive (Scan 100-600 Da)Pyrazoles ionize readily as

.
Experimental Procedure
  • Sampling: Take a

    
     aliquot of the reaction mixture.
    
  • Quench: Immediately dilute into

    
     of Methanol containing 10 mM Sodium Bisulfite .
    
    • Scientific Integrity: Bisulfite neutralizes unreacted active bromine (

      
       or NBS), "freezing" the reaction composition at the exact moment of sampling. Methanol ensures solubility.
      
  • Analysis: Inject

    
    . Look for the emergence of the 1:1 isotope doublet.
    

Structural Elucidation: Solving the Regioisomer Puzzle

When alkylating a bromopyrazole (or brominating an alkyl-pyrazole), you often generate regioisomers (e.g., 1,3-isomer vs. 1,5-isomer). These are difficult to distinguish by MS. NMR is the gold standard here.

The NOE Logic Gate

The position of the alkyl group relative to the bromine or the ring proton is the key discriminator.

  • Scenario: Distinguishing 1-methyl-3-bromopyrazole from 1-methyl-5-bromopyrazole .

  • 1-methyl-3-bromo: The

    
    -Methyl group is spatially adjacent to the proton at C5.
    
    • Result: Strong NOE correlation between

      
       and 
      
      
      
      .
  • 1-methyl-5-bromo: The

    
    -Methyl group is adjacent to the Bromine atom at C5. The proton is at C3 (far away).
    
    • Result:NO NOE correlation between

      
       and ring protons.
      
Protocol: 2D-NMR (NOESY/ROESY)

Sample Prep: Dissolve


 of isolated product in 

DMSO-

. (DMSO is preferred over CDCl

to prevent aggregation which can dampen NOE signals).

Acquisition:

  • Run standard

    
     NMR (16 scans). Identify the 
    
    
    
    singlet (
    
    
    ) and aromatic protons.
  • Run 1D-NOESY (selective excitation of the

    
     peak) OR 2D-NOESY if the spectrum is crowded.
    
  • Mixing Time: Set to

    
    .
    

Visualized Workflows

Analytical Decision Tree (Graphviz)

The following diagram illustrates the logic flow for determining reaction completion and structural identity.

Bromopyrazole_Analysis Start Crude Reaction Mixture Quench Quench (MeOH + Bisulfite) Start->Quench LCMS LC-MS Analysis (C18, Acidic Mobile Phase) Quench->LCMS Check1 Isotope Pattern? LCMS->Check1 Iso_Mono Doublet (1:1) Monobromo Check1->Iso_Mono M, M+2 Iso_Di Triplet (1:2:1) Dibromo Check1->Iso_Di M, M+2, M+4 Purify Flash Chromatography Iso_Mono->Purify Iso_Di->Start Optimize Conditions NMR NMR Analysis (NOESY / HMBC) Purify->NMR Regio_Check NOE: N-Me to Ring H? NMR->Regio_Check Struct_13 1,3-Isomer Confirmed (Sterically favored) Regio_Check->Struct_13 Strong Signal Struct_15 1,5-Isomer Confirmed (Sterically hindered) Regio_Check->Struct_15 No Signal

Caption: Analytical workflow for monitoring bromination and confirming regiochemistry.

Regioselectivity Mechanism Visualization

Regio_Logic Substrate 3-Bromo-1H-pyrazole PathA Alkylation at N1 (Adjacent to C5-H) Substrate->PathA PathB Alkylation at N2 (Adjacent to C3-Br) Substrate->PathB Reagent Alkyl Halide / Base Reagent->PathA Reagent->PathB ProdA 1-Alkyl-3-bromo-pyrazole (Thermodynamic) PathA->ProdA ProdB 1-Alkyl-5-bromo-pyrazole (Kinetic/Steric) PathB->ProdB ObsA NMR: NOE (N-Me ↔ H5) ProdA->ObsA ObsB NMR: NOE (N-Me ↔ Br) (Silent in 1H NMR) ProdB->ObsB

Caption: Mechanistic pathway and corresponding NMR observations for pyrazole alkylation.

References

  • Regioselectivity of Pyrazole Bromination

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules 2022).
    • URL:[Link][1]

  • Mass Spectrometry of Halogenated Compounds

    • Title: Isotopes in Mass Spectrometry (Cl and Br patterns).[2][3]

    • Source: Chemistry Steps.[4][5]

    • URL:[Link]

  • NMR Characterization of Pyrazole Regioisomers

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source: NIH (PubMed Central).
    • URL:[Link]

  • Title: Column chromatography conditions for separating pyrazole isomers.

Sources

Practical Guide to Handling and Disposal of Brominating Agents

Author: BenchChem Technical Support Team. Date: February 2026


), N-Bromosuccinimide (NBS), and Reactive Bromides (

,

).

Introduction: The High-Stakes Halogen

Bromination is a cornerstone of medicinal chemistry, essential for introducing leaving groups and activating aromatic systems. However, brominating agents are unforgiving. Elemental bromine is a dense, mobile, and highly corrosive liquid that attacks mucosal tissue instantly. Reactive halides like Boron Tribromide (


) are pyrophoric hazards that release hydrobromic acid (HBr) gas upon contact with moisture.[1]

This guide moves beyond the Safety Data Sheet (SDS) to provide field-proven protocols for the safe manipulation, reaction monitoring, and neutralization of these agents.

Agent Classification & Material Compatibility

Selecting the wrong material for tubing or seals is the most common cause of containment failure. Bromine vapors permeate standard glove materials and degrade Tygon tubing rapidly.

Table 1: Material Compatibility Matrix
MaterialCompatibilityNotes
PTFE (Teflon) Excellent The gold standard for tubing, seals, and stir bars.
PVDF (Kynar) Good Suitable for fittings; resistant to permeation.
Viton (FKM) Fair/Good Acceptable for O-rings, but swells over prolonged exposure to

.
Stainless Steel (304/316) Poor Rapidly corrodes in the presence of moisture and HBr.
Tygon / PVC FAIL Hardens, cracks, and turns black immediately. Do not use.
Acetone DANGEROUS NEVER use acetone to clean bromine glassware. Forms bromoacetone (potent tear gas).

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

The "Rule of Two"

For all procedures involving


 of liquid bromine or any quantity of 

:
  • Double Glove: Inner layer nitrile (inspection), outer layer nitrile or laminate (barrier).

  • Two Barriers: Work must be performed behind a sash and a blast shield if pressurizing vessels.

Scrubber Setup

Bromination reactions evolve HBr gas. Do not rely solely on the fume hood airflow.

  • Requirement: Vent the reaction vessel through an oil bubbler (to prevent back-suction) into a trap containing

    
     NaOH or saturated Sodium Bicarbonate (
    
    
    
    ).

Protocol: Safe Transfer of Liquid Bromine

Challenge: Bromine has a density of


. Standard air-displacement pipettes will drip, leading to fume hood contamination. Pouring from large bottles causes "glugging" and splashing.
Method A: Positive Displacement / Syringe (Small Scale )

Use a glass syringe with a PTFE-tipped plunger and a long stainless steel (or PTFE) needle. The PTFE tip prevents the plunger from freezing due to corrosion.

Method B: Cannulation / Pressure Transfer (Large Scale )

The safest method for large volumes is to use positive pressure (Nitrogen/Argon) to push the liquid through PTFE tubing.

BromineTransfer N2 Inert Gas Source (N2/Ar) BrBottle Bromine Reagent Bottle (Septum Sealed) N2->BrBottle Positive Pressure Rxn Reaction Vessel (Addition Funnel) BrBottle->Rxn PTFE Cannula (Liquid Transfer) Trap Intermediate Trap (Empty Glass) Scrub Caustic Scrubber (NaOH) Trap->Scrub Neutralization Rxn->Trap Vent Line

Figure 1: Closed-system cannulation setup prevents atmospheric exposure and dripping.

Protocol: Quenching & Neutralization

Quenching is the most critical safety step. The goal is to reduce the reactive halogen (oxidizer) to a stable halide salt.

Elemental Bromine ( ) & NBS

Reagent: Saturated Sodium Thiosulfate (


) or Sodium Bisulfite (

).
  • Chemistry:

    
    
    Note: Thiosulfate is preferred over bisulfite as it generates less heat and acid.
    

Step-by-Step:

  • Cool: Chill the reaction mixture to

    
    .
    
  • Prepare: Have a saturated thiosulfate solution ready.

  • Add: Add the quench solution dropwise.

  • Observe: The solution will transition from Dark Red/Orange

    
    Yellow 
    
    
    
    Clear/Colorless .
  • Verify: The disappearance of color is the primary indicator. For confirmation, test the aqueous layer with starch-iodide paper (should remain white).

Boron Tribromide ( )

HAZARD:


 reacts violently with water to release HBr.[1] Direct water addition can cause an explosion. 

The "Dilute-Cool-React" Protocol:

  • Dilute: Ensure the reaction mixture is diluted in a non-reactive solvent (DCM or Chloroform).

  • Cool: Cool the vessel to

    
     (dry ice/acetone) or at least 
    
    
    
    .
  • Methanol Quench: Add Methanol (MeOH) dropwise.

    • Mechanism:[2][3] Converts

      
       to Trimethyl Borate (
      
      
      
      ) and HBr.
    • Warning: This is exothermic and releases gas. Ensure venting is active.

  • Water Addition: Once the exotherm subsides, add water or bicarbonate solution to neutralize the HBr.

QuenchLogic Start Identify Agent Br2 Elemental Bromine / NBS Start->Br2 BBr3 Boron Tribromide (BBr3) Start->BBr3 Thio Add Sat. Sodium Thiosulfate Br2->Thio Cool Cool to -78°C / 0°C BBr3->Cool Check Check Color: Red -> Clear Thio->Check MeOH Add Methanol Dropwise (Vent HBr Gas!) Cool->MeOH Water Add Water / NaHCO3 MeOH->Water Water->Check

Figure 2: Decision tree for neutralizing common brominating agents.

Waste Disposal

Never dispose of unquenched oxidizing agents.

  • Segregation: Collect halogenated waste separately from non-halogenated solvents.

  • Labeling: Clearly label the container "HALOGENATED SOLVENT - HIGH ACID CONTENT" if HBr was generated.

  • Verification: Before sealing the waste container, dip a starch-iodide strip into the waste.

    • Blue/Black: Oxidizer still present. Add more solid sodium thiosulfate.

    • White: Safe to close.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Reagent Quenching. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4BP3CA-001 Status: Active Topic: Recrystallization & Purity Optimization Molecule: 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Hub. You are likely working with This compound , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

This molecule presents specific purification challenges due to its high melting point (~240°C decomp) and acidity (pKa ~2.63) . Common issues include persistent yellow discoloration (bromine impurities) and poor recovery due to pH-dependent solubility.

Physicochemical Profile
PropertyValueImplication for Purification
Molecular Weight 190.98 g/mol Small molecule, typically crystallizes well.[2]
Melting Point ~240°C (Decomposes)Do not melt the solid to purify. Recrystallization is mandatory.
Acidity (pKa) ~2.63 (Carboxylic acid)Highly soluble in basic/neutral water; insoluble in acidic water.
Solubility DMSO, Methanol, Hot WaterPoor solubility in non-polar solvents (Hexane, Toluene).
Common Impurities Free Bromine (

), Pyrazole-3-carboxylic acid
Requires chemical treatment (bisulfite) or adsorption (charcoal).

Standard Operating Procedure (SOP): The "Golden Path"

This protocol is designed for the free acid form. If you are working with an ester or salt, convert to the free acid before proceeding.

Recommended Solvent System: Water / Ethanol (90:10 to 100:0)

Why? The compound is a polar carboxylic acid. It is sparingly soluble in cold water (especially at low pH) but significantly more soluble in boiling water. A small amount of ethanol aids in dissolving organic impurities.

Step-by-Step Protocol
  • Preparation:

    • Place the crude solid in an Erlenmeyer flask.

    • Prepare a solvent mixture of Water (with 1% Acetic Acid) . Note: The acetic acid suppresses ionization, ensuring the compound remains in its less soluble, protonated form during cooling.

  • Dissolution (The "Hot" Phase):

    • Add the solvent to the solid.[3] Start with a ratio of 10 mL solvent per 1 g solid .

    • Heat to reflux (100°C).

    • Troubleshooting: If solid remains, add hot solvent in 2 mL increments until dissolved.

    • Crucial Step: If the solution is yellow/orange (indicating free bromine), add a small amount of Activated Carbon (5-10 wt%) and stir at reflux for 5-10 minutes.

  • Hot Filtration:

    • Filter the boiling solution through a pre-heated funnel (or Celite pad) to remove the charcoal and mechanical impurities.

    • Tip: Pre-heating prevents premature crystallization in the funnel stem.

  • Crystallization (The "Cool" Phase):

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, move the flask to an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white needles/prism crystals using vacuum filtration.

    • Wash: Wash the cake with ice-cold water (2x).

    • Dry: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: The Purification Logic

The following diagrams illustrate the decision-making process and the chemical logic behind the protocol.

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow Start Start: Crude 4-Bromo-1H-pyrazole-3-COOH Solvent Add Water (+1% AcOH) Heat to Reflux Start->Solvent CheckColor Is Solution Yellow/Orange? Solvent->CheckColor Charcoal Add Activated Carbon (Removes Br2 / Organics) CheckColor->Charcoal Yes Filter Hot Filtration (Remove Insolubles/Charcoal) CheckColor->Filter No (Colorless) Charcoal->Filter Cool Slow Cooling to RT then 0°C Filter->Cool Isolate Filter & Wash (Ice Cold Water) Cool->Isolate Dry Vacuum Dry @ 50°C Isolate->Dry

Caption: Decision tree for the purification workflow, highlighting the critical impurity removal step.[2]

Diagram 2: pH-Dependent Solubility Logic

SolubilityLogic Acidic Low pH (< 2) Protonated Form (COOH) LOW SOLUBILITY Neutral Neutral pH (~7) Ionized Form (COO-) HIGH SOLUBILITY Acidic->Neutral Adding Base Neutral->Acidic Adding Acid Action Action: Add AcOH to Solvent Action->Acidic Forces Equilibrium

Caption: Mechanism of yield loss. At neutral pH, the compound ionizes and stays in the mother liquor. Acidification is required for precipitation.

Troubleshooting Guide (FAQ)

Q1: My yield is extremely low (<40%). Where did my compound go?

  • Diagnosis: You likely used neutral water or too much ethanol.

  • Root Cause: With a pKa of 2.63, this compound will partially ionize in neutral water, becoming highly soluble.

  • Fix: Acidify your recrystallization solvent. Add Acetic Acid or dilute HCl until the pH is ~1-2. This suppresses ionization (

    
    ), forcing the compound out of solution.
    

Q2: The crystals are still yellow after recrystallization.

  • Diagnosis: Trapped elemental bromine or poly-brominated impurities.

  • Root Cause: Bromine can intercalate into the crystal lattice.

  • Fix:

    • Chemical Wash: Before recrystallization, suspend the crude solid in aqueous Sodium Bisulfite (

      
      ) to reduce free bromine (
      
      
      
      ) to bromide (
      
      
      ), which is water-soluble and colorless.
    • Charcoal: Use the activated carbon step described in the SOP.

Q3: The product is "oiling out" (forming a blob) instead of crystallizing.

  • Diagnosis: The temperature dropped too fast, or the solvent polarity is slightly off.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a "seed crystal" of pure product if available.

    • Add slightly more ethanol (if using water/ethanol) to keep the oil in solution longer, allowing the crystal lattice to form slowly.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q4: Can I use Ethyl Acetate or Toluene?

  • Analysis:

    • Toluene: Not recommended. The compound is too polar and will likely not dissolve even at boiling, or will trap non-polar impurities.

    • Ethyl Acetate: Possible, but often yields are lower because the compound is moderately soluble in EtOAc. If you use EtOAc, add Hexane (or Heptane) as an anti-solvent to force precipitation.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1242246, this compound. Retrieved from [Link]

  • Google Patents. Method for purifying pyrazoles (WO2011076194A1). Describes general purification of pyrazole carboxylic acids via acid addition salts and pH manipulation. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic compounds.

Sources

optimizing reaction conditions for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we will address common experimental challenges through a structured troubleshooting guide and frequently asked questions, ensuring you can achieve high yield and purity for this valuable building block.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most direct and widely employed method is the electrophilic bromination of the starting material, 1H-pyrazole-3-carboxylic acid. This reaction leverages the electron-rich nature of the pyrazole ring, which is susceptible to attack by an electrophilic bromine source. The C-4 position is the most electronically activated and sterically accessible site for substitution, making this a highly regioselective transformation.[3] N-Bromosuccinimide (NBS) is generally the reagent of choice over elemental bromine (Br₂) as it is a solid, easier to handle, and provides a slow, controlled concentration of bromine, which helps to minimize the formation of over-brominated side products.[4][5]

Q2: What are the critical reaction parameters that I must control for a successful synthesis?

A2: Success in this synthesis hinges on the careful control of several key parameters:

  • Choice of Brominating Agent: As mentioned, NBS is often preferred for its selectivity and handling properties.[4]

  • Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is common to drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are effective at dissolving the starting material and facilitating the reaction. Acetic acid can also be used and may help modulate reactivity.

  • Temperature: This reaction is typically performed at or slightly above room temperature. Exothermic reactions can occur, so starting at a lower temperature (e.g., 0 °C) and allowing the reaction to warm to room temperature is a common strategy to maintain control.[6]

  • Reaction Monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion and prevent the formation of impurities over extended reaction times.

Q3: What are the primary safety precautions I should take during this procedure?

A3: Standard laboratory safety protocols are essential. Key hazards include:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Acetonitrile is flammable and toxic. Always handle these solvents in a fume hood and wear appropriate gloves.

  • Elemental Bromine (if used): Br₂ is highly corrosive, toxic, and volatile.[4] It should only be handled with extreme caution in a fume hood, using specialized dispensing equipment.

  • Work-up: The reaction work-up often involves quenching with a reducing agent like sodium thiosulfate to destroy any excess bromine, which can release sulfur dioxide. This should also be performed in a fume hood.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC/LC-MS analysis shows a large amount of unreacted starting material. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to reagent quality, reaction temperature, or insufficient activation.

  • Causality & Explanation: The electrophilic bromination requires the brominating agent to be sufficiently reactive. Old or improperly stored NBS can decompose, losing its activity. Similarly, if the reaction temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a sluggish or stalled reaction.[6]

  • Troubleshooting Workflow:

    G start Low Yield: Significant Starting Material Remains reagent 1. Verify Reagent Quality start->reagent temp 2. Increase Reaction Temperature reagent->temp If NBS is fresh result Improved Conversion reagent->result If new NBS works sub_reagent1 Use fresh, high-purity NBS. Test activity on a small scale. reagent->sub_reagent1 solvent 3. Re-evaluate Solvent Choice temp->solvent If no improvement temp->result If conversion improves sub_temp1 Gradually warm the reaction. Try 40-50 °C and monitor by TLC. Higher temps can degrade product. temp->sub_temp1 solvent->result sub_solvent1 Ensure starting material is fully dissolved. Consider switching from MeCN to DMF. solvent->sub_solvent1

    Caption: Troubleshooting workflow for low reaction yield.

  • Actionable Solutions:

    • Check NBS Quality: Use a fresh bottle of NBS or recrystallize the existing batch.

    • Increase Temperature: If the reaction is running at room temperature, consider gently heating it to 40-50 °C while carefully monitoring for any changes in the impurity profile.

    • Solvent Solubility: Ensure your starting material, 1H-pyrazole-3-carboxylic acid, is fully dissolved in the chosen solvent. If not, you may need to switch to a more effective solvent like DMF or increase the solvent volume.

Problem 2: Formation of Di-brominated Impurity

Q: I am observing a significant amount of a di-brominated byproduct (likely 4,5-dibromo-1H-pyrazole-3-carboxylic acid) in my crude product. How can I improve selectivity for the mono-brominated product?

A: The formation of di-brominated species is a classic selectivity problem in pyrazole chemistry. It occurs when the mono-brominated product, which is still electron-rich, undergoes a second bromination.

  • Causality & Explanation: The pyrazole ring is highly activated towards electrophilic substitution. After the first bromine is added at the C-4 position, the ring remains sufficiently activated for a second, albeit slower, substitution to occur at the C-5 position. This is exacerbated by high local concentrations of the brominating agent, elevated temperatures, or long reaction times after the starting material has been consumed.

  • Parameter Optimization for Selectivity:

ParameterStandard ConditionOptimized for Mono-selectivityRationale
Brominating Agent NBS or Br₂NBS Provides a slow, steady-state concentration of Br₂, reducing the likelihood of over-bromination.[4][5]
Equivalents of NBS 1.1 - 1.2 eq1.0 - 1.05 eq Minimizes the amount of excess brominating agent available to react with the product.
Addition Method Single portionPortion-wise or slow addition Maintains a low concentration of the brominating agent throughout the reaction.
Temperature Room Temp to 40 °C0 °C to Room Temp Lower temperatures decrease the rate of the second bromination more significantly than the first.[6]
Monitoring Endpoint checkFrequent TLC/LC-MS checks Allows the reaction to be stopped immediately after the starting material is consumed.
  • Actionable Solutions:

    • Control Stoichiometry: Use no more than 1.05 equivalents of NBS.

    • Control Addition: Add the NBS in small portions over 30-60 minutes rather than all at once. For larger-scale reactions, dissolving the NBS in the reaction solvent and adding it via a syringe pump is an excellent strategy.

    • Temperature Management: Start the reaction at 0 °C, add the NBS, and then allow the mixture to slowly warm to room temperature.

    • Stop Promptly: Quench the reaction as soon as monitoring indicates full consumption of the starting material.

Problem 3: Difficult Purification and Oily Products

Q: After work-up and solvent removal, my product is an oil or a sticky solid that is difficult to handle and purify by crystallization. What can I do?

A: Obtaining an oily product instead of a crystalline solid often points to the presence of residual solvent or impurities that are inhibiting crystallization.[7]

  • Causality & Explanation: High-boiling point solvents like DMF can be notoriously difficult to remove completely and can result in an oily residue.[7] Furthermore, impurities such as succinimide (the byproduct of NBS) or over-brominated species can act as crystal lattice disruptors.

  • Purification Strategy:

    G start Crude Product is an Oily/Sticky Solid solvent 1. Ensure Complete Solvent Removal start->solvent extraction 2. Perform Aqueous Wash solvent->extraction If oil persists crystallization 3. Optimize Crystallization extraction->crystallization chromatography 4. Column Chromatography (If Necessary) crystallization->chromatography If impurities remain result Pure Crystalline Product crystallization->result If successful chromatography->result

    Caption: Workflow for purifying challenging products.

  • Actionable Solutions:

    • Aqueous Work-up: After quenching the reaction, perform a thorough aqueous work-up. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and water-soluble byproducts like succinimide.[8]

    • Solvent Swap: If the reaction was done in DMF, after extraction into a lower-boiling solvent like ethyl acetate, concentrate the solution. Then, add a solvent in which the product is poorly soluble but the impurities are soluble (an anti-solvent), such as hexane or a mixture of ethyl acetate/hexane, to induce precipitation.[7]

    • Trituration: If an oil is obtained, attempt to triturate it with a non-polar solvent like hexane or diethyl ether. This can often wash away soluble impurities and induce the oil to solidify.

    • Column Chromatography: If co-crystallization of impurities is a persistent issue, purification by silica gel column chromatography is a reliable, albeit more labor-intensive, final option.[8]

Validated Experimental Protocol

This protocol is optimized for high yield and purity on a laboratory scale.

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-3-carboxylic acid (1.0 eq). Dissolve it in a minimal amount of DMF (approx. 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the flask in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with 1% acetic acid).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x). This is crucial for removing residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a white to off-white solid.

References

  • SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: [Link]

  • ResearchGate. How to get solid 4-Br pyrazolate from oily liquid?. Available from: [Link]

  • PMC - NIH. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available from: [Link]

  • Reddit. Regioselectivity of pyrazole bromination. Available from: [Link]

  • Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]

  • DTIC. The Bromination of Pyrazabole. Available from: [Link]

  • ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. Available from: [Link]

  • Google Patents. WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • ACS Publications. Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Nanjing Suru Chemical Co., Ltd. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available from: [Link]

  • PubMed. Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Sciencemadness.org. Bromination with BromoSuccinimide. Available from: [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]

  • RSC Publishing. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

Sources

stability of 4-bromo-1H-pyrazole-3-carboxylic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structural features, including the pyrazole ring, a bromine substituent, and a carboxylic acid group, make it a valuable component in drug discovery.[2] However, the reactivity of these functional groups can also present stability challenges under various experimental conditions. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To maintain the long-term integrity of solid this compound, it is recommended to store the compound in a cool, dry, and dark place.[3] Tightly sealed containers are crucial to prevent moisture absorption, which can lead to degradation. For optimal stability, storage at 2-8°C is advisable.[2]

Q2: What is the general solubility profile of this compound?

A2: The solubility of this compound is dictated by its molecular structure, which contains both a hydrophilic carboxylic acid group and a more lipophilic brominated pyrazole ring.[2] It exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and is also soluble in alcohols due to hydrogen bonding with the carboxylic acid group.[2] Its solubility in water is limited because of the hydrophobic nature of the brominated pyrazole core.[2] The predicted pKa of the carboxylic acid is approximately 2.63, meaning its solubility in aqueous solutions is highly pH-dependent.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of pyrazole derivatives can be significantly influenced by pH. While specific data for this compound is not extensively published, pyrazole esters are known to be susceptible to hydrolysis, especially at non-neutral pH.[5] The carboxylic acid form is generally more resistant to hydrolysis. However, at extreme pH values, degradation can still occur. It is crucial to determine the stability of your solutions under your specific experimental pH conditions. A general workflow for assessing pH stability is provided in the Troubleshooting Guides section.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds, including pyrazole derivatives, can exhibit photosensitivity.[6] Exposure to UV or high-intensity visible light can potentially lead to degradation. Therefore, it is a standard precautionary measure to handle and store the compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[3] A protocol for assessing photostability is detailed below.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound potency in solution.

This issue often points to the degradation of this compound in the chosen solvent or buffer.

Root Cause Analysis and Solutions:

  • Solvent-Induced Degradation: The choice of solvent is critical. While soluble in alcohols, prolonged storage in protic solvents may lead to esterification if a catalytic acid is present. For long-term storage of solutions, consider using a dry, aprotic solvent like DMSO and storing at -20°C or below.[3]

  • pH Instability: If you are using aqueous buffers, the pH may be promoting hydrolysis or other degradation pathways. It is essential to perform a forced degradation study to understand the compound's stability profile across a range of pH values.

  • Oxidation: The pyrazole ring can be susceptible to oxidation.[7] If your experimental setup involves exposure to air for extended periods, or if your solvents contain peroxide impurities, oxidative degradation may occur. Consider de-gassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8]

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer solutions (pH 2, 7, 9)

  • A calibrated HPLC or UPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • A significant decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • A good stability-indicating method should resolve the parent peak from all degradation product peaks.[9]

Data & Visualizations

Table 1: Predicted Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC4H3BrN2O2[1]
Molecular Weight190.98 g/mol [1]
Melting Point240 °C (decomposes)[4]
Predicted pKa2.63 ± 0.10[4]
Predicted LogP0.8[1]
Table 2: General Solubility Guidance
SolventSolubilityRationale
WaterLimitedHydrophobic bromopyrazole ring.[2] Solubility increases at higher pH due to deprotonation of the carboxylic acid.
Methanol, EthanolSolubleHydrogen bonding with the carboxylic acid group.[2]
DMSO, DMFSolublePolar aprotic solvents capable of solvating the molecule.[2]
AcetonitrileModerately SolublePolar aprotic solvent.
Dichloromethane, ChloroformSparingly SolubleLess effective at solvating the polar carboxylic acid group.
Hexanes, TolueneInsolubleNon-polar solvents.

Visual Diagrams

Stability_Factors cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways Compound This compound Stability Solvent Solvent Choice (Polarity, Protic/Aprotic) Compound->Solvent Solubility & Reactivity pH pH of Solution (Acidic, Neutral, Basic) Compound->pH Ionization & Hydrolysis Light Light Exposure (UV, Visible) Compound->Light Temp Temperature Compound->Temp Reaction Kinetics Oxygen Atmospheric Oxygen Compound->Oxygen Hydrolysis Hydrolysis Solvent->Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Data Interpretation start Start: Compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) start->Base Oxidative Oxidative (3% H2O2, RT) start->Oxidative Photolytic Photolytic (Light Chamber) start->Photolytic Thermal Thermal (Solid) (105°C) start->Thermal analysis Stability-Indicating HPLC/UPLC Analysis Acid->analysis Base->analysis Oxidative->analysis Photolytic->analysis Thermal->analysis Degradation Assess % Degradation analysis->Degradation Products Identify Degradation Products analysis->Products Method Validate Analytical Method analysis->Method

Caption: Workflow for a forced degradation study.

References

  • Nagarajan, B., & Kumar, P. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. Available at: [Link]

  • Nagarajan, B. (2022). (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Patel, Y., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]

  • Kumar, A., et al. (2018). Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. Available at: [Link]

  • Taki, M. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yin, Z., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Balaram, P. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Ates, B., & Koytepe, S. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]

  • Stanovnik, B., et al. (2004). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • Ortiz, M. C., & Portilla, J. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Investigation of Pharmaceutical Degradation in Urine via MFC and Assessment of Their Removal Efficiency Using UPLC-MS. Galaxy Publication. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

Sources

strategies to improve the regioselectivity of pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

System Status: ONLINE
Topic: Overcoming Regioselectivity Challenges in Pyrazole Functionalization
Ticket Type: Advanced Troubleshooting & Methodology Guide

Introduction: The Tautomer Trap

User Query: "Why is my pyrazole functionalization yielding inseparable regioisomeric mixtures?"

Root Cause Analysis: The core challenge in pyrazole chemistry is the annular tautomerism of


-pyrazoles. In solution, the proton shuttles between 

and

. When a substituent is present at

(or

), this tautomerism creates two non-equivalent nucleophilic sites.
  • The Thermodynamic Trap: The most stable tautomer is often the least reactive one.

  • The Kinetic Trap: Electrophiles (alkyl halides) and catalysts often encounter a steric vs. electronic conflict.

This guide provides engineered solutions to override these innate preferences, categorized by the bond being formed (


-functionalization vs. 

-functionalization).

Module 1: N-Alkylation & N-Arylation

Objective: Selective functionalization of


 vs. 

.
Ticket #101: "I cannot control the N1:N2 ratio in alkylation."

Diagnosis: Standard bases (NaH, K₂CO₃) in polar aprotic solvents (DMF) often lead to mixtures driven by competing steric and electronic factors.

Solution Protocol A: The "Fluorinated Solvent" Switch Recent breakthroughs utilize hydrogen-bond donor solvents to disrupt the solvent cage and stabilize specific transition states.

  • Mechanism: Fluorinated alcohols like HFIP (Hexafluoroisopropanol) form strong H-bond networks with the pyrazole nitrogen, altering the relative nucleophilicity of

    
     vs 
    
    
    
    .
  • Protocol:

    • Solvent: Switch from DMF to HFIP or TFE (2,2,2-Trifluoroethanol).

    • Stoichiometry: 1.0 equiv Pyrazole, 1.1 equiv Alkyl Halide, 1.5 equiv Cs₂CO₃.

    • Condition: Stir at RT. (Note: HFIP is acidic; ensure carbonate is in excess).

    • Outcome: Often reverses selectivity compared to DMF.

Solution Protocol B: The "Cesium Effect" & Chelation

  • Logic: Larger cations (Cs⁺) form looser ion pairs than Na⁺/K⁺, increasing the "nakedness" of the anion. However, if the substrate has a chelating group (e.g., a pyridine ring or ester at

    
    ), the metal cation can coordinate to both the substituent and the pyrazole nitrogen, directing alkylation to the adjacent nitrogen (
    
    
    
    ).
  • Rule of Thumb:

    • Steric Control (Standard): Alkylation occurs at the less hindered nitrogen (distal to the bulky substituent).

    • Chelation Control: Alkylation occurs at the more hindered nitrogen (proximal to the chelating group).

Ticket #102: "Chan-Lam Coupling is failing or non-selective."

Diagnosis: Chan-Lam (Cu-catalyzed oxidative coupling) is sensitive to the


 of the pyrazole and the presence of water.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Low Yield (<20%) Catalyst poisoning or insufficient oxidation. Switch to Cu(OAc)₂ (stoichiometric) or add 4Å Molecular Sieves . Ensure vigorous stirring (O₂ mass transfer).
N1/N2 Mixture Fast reversible coordination of Cu. Use Pyridine or DMAP as a ligand to stabilize the Cu-intermediate. Bulky boronic acids favor the less hindered N.

| No Reaction | Pyrazole is too electron-deficient. | Switch to Buchwald-Hartwig conditions (see below). |

Visualization: N-Functionalization Decision Matrix

N_Functionalization Start Target: N-Functionalization Type Bond Type? Start->Type Alkylation N-Alkylation Type->Alkylation Arylation N-Arylation Type->Arylation Subst Is Pyrazole Symmetrical? Alkylation->Subst Sym Yes Subst->Sym Unsym No (Tautomers exist) Subst->Unsym Standard Standard Conditions (NaH/DMF) Sym->Standard Selectivity Desired Isomer? Unsym->Selectivity LessHindered Less Hindered N (Steric Control) Selectivity->LessHindered MoreHindered More Hindered N (Chelation/Electronic) Selectivity->MoreHindered Solvent1 Use Polar Aprotic (DMF, DMSO) + Bulky Electrophile LessHindered->Solvent1 Solvent2 Use Fluorinated Solvent (HFIP/TFE) or Chelation (MgBr2) MoreHindered->Solvent2 Method Coupling Partner? Arylation->Method Boronic Boronic Acid (Chan-Lam) Method->Boronic Halide Aryl Halide (Buchwald/Ullmann) Method->Halide CuCat Cu(OAc)2, Pyridine Air, RT Boronic->CuCat PdCat Pd2(dba)3, tBuXPhos NaOtBu, Toluene Halide->PdCat

Caption: Decision tree for selecting reaction conditions based on substrate symmetry and desired regioselectivity.

Module 2: C-Functionalization (C-H Activation)

Objective: Targeting


 (or 

) while avoiding the innate reactivity of

.
Ticket #201: "Electrophiles always hit C4. I need C5 functionalization."

Scientific Context:

  • C4 (Beta-position): The HOMO coefficient is highest here. It reacts like an enamine (SEAr mechanism).

  • C5 (Alpha-position): The most acidic proton (

    
    ). It is susceptible to deprotonation (Lithiation) or Transition Metal C-H activation.
    

Strategy A: The "Blocking Group" Technique If


 is open, it will react first in electrophilic conditions.
  • Step 1: Install a halogen (Br/I) at

    
     (NBS/NIS).
    
  • Step 2: Perform C-H activation at

    
     (now the only reactive C-H bond).
    
  • Step 3: Remove the halogen (Lithium-Halogen exchange + quench) or use it for cross-coupling.

Strategy B: Directing Group (DG) Mediated C-H Activation To selectively arylate


 using catalysis (Ru, Rh, Pd), you must use the Nitrogen (

) as a directing group.
  • Problem: Free (NH) pyrazoles poison catalysts.

  • Solution: Use a Removable Directing Group or an N-Substituent that coordinates the metal.

Protocol: Ru-Catalyzed C5-Arylation (Ackermann/Dixneuf Conditions)

  • Substrate: N-Phenylpyrazole or N-Methylpyrazole.

  • Reagents:

    • [RuCl₂(p-cymene)]₂ (5 mol%)

    • Aryl Bromide (1.5 equiv)[1]

    • KOAc (2.0 equiv) - Critical for CMD (Concerted Metalation-Deprotonation) mechanism.

    • Solvent: NMP or Dioxane at 120°C.

  • Mechanism: The Ru(II) coordinates to

    
    , placing the metal in perfect proximity to the 
    
    
    
    bond for activation.
Ticket #202: "How do I access the elusive C3 position?"

Diagnosis:


 is electronically similar to 

but distal from the

directing site. Solution:
  • N-Oxide Route: Oxidize the pyrazole to the N-oxide. This activates the adjacent carbon (

    
     relative to the original numbering) for nucleophilic attack or specific rearrangements.
    
  • Migratory Arylation: Perform

    
    -arylation, then use a "wandering group" mechanism (rare/advanced).
    
  • De Novo Synthesis: It is often more efficient to build the pyrazole with the C3 substituent already in place using hydrazine + 1,3-diketone condensation, rather than functionalizing the ring post-synthesis.

Visualization: C-H Activation Workflow

CH_Activation Start Target: C-Functionalization Pos Which Position? Start->Pos C4 C4 Position (Enamine-like) Pos->C4 C5 C5 Position (Azole-like) Pos->C5 SEAr Electrophilic Aromatic Substitution (Halogenation, Nitration) C4->SEAr Block Is C4 Blocked? C5->Block NoBlock No Block->NoBlock YesBlock Yes Block->YesBlock Directing Transition Metal Catalysis (Ru/Rh/Pd) + Directing Group NoBlock->Directing Lithiation Direct Lithiation (nBuLi) Kinetic Control (-78°C) YesBlock->Lithiation CMD Mechanism: CMD Requires Carboxylate Base Directing->CMD

Caption: Workflow for targeting specific carbons on the pyrazole ring. Note the dependence on C4 status for C5 activation.

References & Authoritative Grounding

  • Fluorinated Solvents in N-Alkylation:

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org.[2][3] Chem.2008 , 73, 3523.

  • Copper-Catalyzed N-Arylation (Buchwald/Antilla):

    • Antilla, J. C., Buchwald, S. L., et al.[4][5] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[4][6] J. Org.[2][3] Chem.2004 , 69, 5578.[4]

  • Ruthenium-Catalyzed C-H Activation:

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chem. Rev.2011 , 111, 1315.

  • General Review on Pyrazole Regioselectivity:

    • Elguero, J., et al.[7] "Pyrazoles."[2][6][8][9][10][11][12][13] Comprehensive Heterocyclic Chemistry III, 2008 .

    • (Fundamental text on tautomerism and reactivity patterns).[7]

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult SDS and perform a risk assessment before replication.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 4-Bromo-1H-pyrazole-3-carboxylic Acid

[1]

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.[1] Context: This guide serves as a technical standard for analyzing 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1]

Strategic Overview: The Analytical Challenge

This compound represents a unique analytical challenge due to its amphoteric nature (acidic carboxyl group + basic pyrazole nitrogen) and the specific isotopic signature of bromine.[1] In drug development, this compound is frequently used as a building block; however, regiochemical ambiguity often arises during synthesis—specifically, distinguishing the 4-bromo isomer from the 5-bromo alternative.

This guide compares the Negative Electrospray Ionization (ESI-) mode—the industry "Gold Standard" for this analyte—against Positive Electrospray Ionization (ESI+) and Electron Impact (EI) alternatives, providing definitive fragmentation logic to validate structural integrity.

Comparative Analysis: Methodological Performance

The following table summarizes the performance of different ionization interfaces for this specific brominated heterocycle.

FeatureESI Negative Mode (Recommended) ESI Positive Mode (Alternative) Electron Impact (EI)
Primary Ion Species

(Deprotonated)

(Protonated)

(Radical Cation)
Sensitivity High (Acidic proton is labile)Moderate (Requires acidic mobile phase)Low (Derivatization often required)
Fragmentation Logic Clean decarboxylation (

loss)
Complex (Dehydration + CO loss)Extensive ring shattering
Isotopic Fidelity Preserves Br doublet clearlyPreserves Br doubletOften obscured by fragmentation
Key Application Quantitation (PK/PD studies)Structural ConfirmationLibrary Identification (GC-MS)
Why ESI(-) is the Superior Approach

While ESI(+) is common for nitrogenous heterocycles, the carboxylic acid moiety at position 3 renders the molecule sufficiently acidic (

Deep Dive: Fragmentation Mechanics

The Bromine Signature

Before analyzing fragmentation, the mass spectrum must be validated by the bromine isotopic pattern. Bromine exists as


1
  • Observation: Any ion containing the bromine atom will appear as a 1:1 doublet separated by 2 mass units.[1]

  • Diagnostic Value: If a fragment ion loses this doublet pattern, the bromine atom has been cleaved.[1]

ESI(-) Fragmentation Pathway (The Quantitation Standard)

Precursor Ion:



1
  • Primary Transition (Decarboxylation): The most dominant channel is the neutral loss of Carbon Dioxide (

    
    , 44 Da).[1] The negative charge, initially localized on the carboxylate, drives the cleavage of the 
    
    
    bond connecting the acid group to the pyrazole ring.
    • Transition:

      
       and 
      
      
      .[1]
    • Mechanism:[1][2][3][4] The resulting anion is stabilized by the aromatic pyrazole ring and the electron-withdrawing bromine.

  • Secondary Transition (Ring Cleavage): High collision energies (CE > 35 eV) force the cleavage of the pyrazole ring, typically ejecting

    
     (27 Da) or 
    
    
    .[1]
Differentiating Isomers (4-Bromo vs. 5-Bromo)

A critical "Alternative" comparison is distinguishing the 4-bromo product from the 5-bromo impurity.[1]

  • This compound: The bromine is distant from the carboxylic acid.[1] Fragmentation is dominated by simple

    
     loss.[1]
    
  • 5-Bromo-1H-pyrazole-3-carboxylic acid: Steric crowding or "ortho-like" effects between the bromine and the carboxylic acid (depending on tautomer) can facilitate a distinct loss of

    
     or interaction with the 
    
    
    , altering the ratio of
    
    
    to
    
    
    .[1]

Visualized Pathways

Diagram 1: ESI(-) Fragmentation Mechanism

This diagram illustrates the flow from the parent ion to the diagnostic daughter ions used for Multiple Reaction Monitoring (MRM).

Fragmentationcluster_legendLegendParentParent Ion [M-H]-m/z 189 / 191(1:1 Doublet)DecarbDecarboxylated Ion[M-H-CO2]-m/z 145 / 147(Base Peak)Parent->DecarbLoss of CO2 (44 Da)Collision Energy: 15-20 eVDeBromDebrominated Ring[M-H-CO2-Br]-m/z 66(Radical Anion)Decarb->DeBromLoss of Br• (79/81 Da)High CE (>40 eV)RingOpenRing FragmentationLoss of HCNm/z 118 / 120Decarb->RingOpenLoss of HCN (27 Da)keyBlue: PrecursorGreen: Quantifier IonRed/Yellow: Qualifier Ions

Caption: The primary fragmentation pathway under negative electrospray ionization. The loss of CO2 is the most sensitive transition for quantification.

Diagram 2: Method Selection Decision Tree

A logic flow for scientists to choose the correct ionization mode based on sample matrix and goals.[1]

DecisionTreeStartStart: Sample TypeGoalAnalytical Goal?Start->GoalQuantQuantification(PK/PD, Purity)Goal->QuantStructStructural ID(Impurity Profiling)Goal->StructESI_NegUSE ESI(-)Mobile Phase: Ammonium AcetateMonitor: 189 -> 145Quant->ESI_NegHigher SensitivityStruct->ESI_NegConfirm Acid GroupESI_PosUSE ESI(+)Mobile Phase: Formic AcidMonitor: 191 -> 173 (-H2O)Struct->ESI_PosRich Fragmentation

Caption: Decision matrix for selecting the optimal ionization mode. ESI(-) is preferred for sensitivity; ESI(+) provides complementary structural data.[1]

Experimental Protocol: Validated Workflow

To replicate these results, follow this self-validating protocol.

Reagents & Preparation
  • Standard: this compound (>98% purity).[1]

  • Solvents: LC-MS grade Methanol (MeOH) and Water.[1]

  • Modifiers: Ammonium Acetate (for ESI-) or Formic Acid (for ESI+).[1]

  • Stock Solution: Dissolve 1 mg in 1 mL MeOH to generate 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 MeOH:Water for infusion.

Instrument Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[1][2][3][5]

  • Polarity: Negative (Switch to Positive for confirmation).

  • Capillary Voltage: -2.5 kV (Negative mode) / +3.5 kV (Positive mode).[1]

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Optimized to prevent in-source decarboxylation).

Data Acquisition (MRM Table)
PolarityPrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Assignment
ESI(-) 188.9 (

)
144.91850Quantifier (

loss)
ESI(-) 190.9 (

)
146.91850Confirmation (

loss)
ESI(-) 188.966.04550Qualifier (Ring break)
ESI(+) 190.9 (

)
172.92250Loss of

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-1H-pyrazole.[1][6] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of nitrogen heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (General reference for pyrazole fragmentation mechanisms).

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] 3rd Edition, Springer.[1] (Reference for carboxylic acid decarboxylation mechanisms in ESI-).

A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a foundational element of molecular synthesis. Among the myriad of reactions available, the Suzuki-Miyaura cross-coupling has emerged as a particularly robust and versatile tool, celebrated for its broad functional group tolerance and mild reaction conditions.[1][2][3] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][4]

At the heart of this powerful transformation lies a palladium catalyst, the performance of which is intricately tied to the choice of ligands, bases, and solvents.[5][6] This guide provides an in-depth comparison of various catalyst systems, offering experimental insights and data to inform your selection process and streamline the synthesis of complex molecules.

The Engine of the Reaction: The Catalytic Cycle

Understanding the Suzuki-Miyaura catalytic cycle is paramount to making informed decisions about catalyst selection. The process is generally accepted to involve three key steps, revolving around a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][5][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in a Pd(II) complex.[1][7] The reactivity of the halide partner follows the general trend: I > OTf > Br > Cl.[7]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid.[5][7]

  • Reductive Elimination : The final step involves the two organic partners coupling to form the new C-C bond, while the palladium catalyst is regenerated back to its active Pd(0) state, ready to begin a new cycle.[1][5][7][8]

The ligands attached to the palladium atom are not mere spectators; they play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the efficiency of each step in the cycle.[1][9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

A Comparative Evaluation of Catalyst Systems

The choice of catalyst system is critical for a successful cross-coupling reaction. While palladium is the most common metal, its efficacy is dramatically influenced by the ancillary ligands.[1][10]

Palladium Sources: Precatalysts

Modern cross-coupling reactions often employ "precatalysts," which are stable, air-tolerant Pd(II) complexes that are reduced in situ to the active Pd(0) species.[1][11] This approach offers convenience and reproducibility compared to using air-sensitive Pd(0) sources directly.

  • Pd(OAc)₂ and Pd₂(dba)₃ : These are common palladium sources that require the separate addition of a ligand. The reduction to Pd(0) can occur through various pathways, sometimes involving the oxidation of phosphine ligands or homocoupling of the boronic acid.[1]

  • Integrated Precatalysts : Many modern catalysts come as pre-formed complexes of Pd(II) with a specific ligand, such as Pd(dppf)Cl₂. PEPPSI-type precatalysts are particularly effective for N-heterocyclic carbene (NHC) ligands.[1]

The Decisive Component: Ligand Selection

The ligand is arguably the most critical variable in a Suzuki-Miyaura coupling. Ligands stabilize the palladium center, prevent its decomposition into inactive palladium black, and fine-tune its electronic and steric properties to facilitate the key steps of the catalytic cycle.[1][9]

  • Simple Phosphines (e.g., PPh₃) : Triphenylphosphine is a classic, inexpensive ligand. However, it is generally only effective for the coupling of more reactive substrates like aryl iodides.[12]

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald-type) : Ligands such as SPhos, XPhos, and RuPhos have revolutionized cross-coupling chemistry.[8] Their steric bulk promotes the formation of highly reactive, low-coordinate palladium species, while their strong electron-donating ability accelerates the often-sluggish oxidative addition step, especially with challenging substrates like aryl chlorides.[8][9]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form highly stable bonds with palladium. This stability makes them resistant to oxidation and effective at high temperatures, often resulting in high catalyst turnover numbers.[1]

Performance Data for Model Reaction

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, showcasing the impact of ligand choice on reaction efficiency.

Catalyst System (Precatalyst + Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ + PPh₃2K₂CO₃Toluene/H₂O10024<10
Pd(OAc)₂ + SPhos1K₃PO₄Toluene1004>95
XPhos Pd G30.5K₃PO₄Dioxane1002>98
PEPPSI-IPr1K₃PO₄t-AmylOH1106>95

Note: This data is illustrative and compiled from typical results in the chemical literature. Actual results may vary.

Experimental Protocol: A Validated Workflow for Catalyst Screening

To ensure trustworthy and reproducible results, a systematic approach to catalyst screening is essential. This protocol outlines a parallel screening workflow to efficiently identify the optimal conditions for your specific substrates.

Objective: To identify the most effective palladium catalyst/ligand combination for the coupling of a novel aryl bromide with a boronic acid partner.

1. Preparation and Inertion:

  • Rationale: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[13] Rigorous exclusion of air is critical.

  • Procedure:

    • Oven-dry all glassware (e.g., 24-well reaction block or individual vials) and allow to cool under vacuum.

    • Place a stir bar in each vial.

    • Backfill the glassware with an inert atmosphere (Argon or Nitrogen). This process should be repeated three times.

2. Reagent Dispensing:

  • Rationale: Precise addition of reagents is key for comparability. Using stock solutions can improve accuracy for small-scale reactions.

  • Procedure (in an inert atmosphere glovebox or using Schlenk techniques):

    • To each vial, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the boronic acid (e.g., 0.12 mmol, 1.2 equiv).

    • Add the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv). Ensure the base is finely powdered for better solubility and reactivity.

    • Dispense the pre-weighed catalysts/ligands into their respective vials. Commercial screening kits with pre-weighed catalysts are available and highly recommended for efficiency.

    • Add the degassed solvent (e.g., 1.0 mL) to each vial.

3. Reaction Execution and Monitoring:

  • Rationale: Consistent heating and stirring are necessary for reliable comparison.

  • Procedure:

    • Seal the vials with screw caps.

    • Place the reaction block on a stirrer hotplate and heat to the desired temperature (e.g., 100 °C).

    • Ensure vigorous stirring in each vial.

    • Monitor the reactions by taking small aliquots at set time points (e.g., 2h, 6h, 24h) and analyzing by LC-MS or GC-MS to determine conversion.

4. Work-up and Analysis:

  • Rationale: A standardized work-up and quantitative analysis provide the final performance data.

  • Procedure:

    • Cool the reaction block to room temperature.

    • Add an internal standard (e.g., biphenyl) to each vial for quantitative analysis.

    • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC or HPLC to determine the yield for each reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution (Inert Atmosphere) cluster_analysis Analysis Prep Prepare Substrates, Bases, Solvents Inert Inert Reaction Vessels (Ar/N₂) Prep->Inert Dispense Dispense Reagents & Pre-weighed Catalysts Inert->Dispense React Seal, Heat & Stir (Parallel Reaction Block) Dispense->React Monitor Monitor Progress (LC-MS / GC-MS) React->Monitor Workup Quench & Work-up with Internal Standard Monitor->Workup Quantify Quantify Yield (GC / HPLC) Workup->Quantify Select Select Quantify->Select Select Optimal Catalyst

Caption: A systematic workflow for parallel screening of cross-coupling catalysts.

Troubleshooting Common Issues

Even with careful planning, cross-coupling reactions can sometimes fail or give low yields. Here are some common issues and potential solutions.[8][13][14]

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Inefficient oxidative addition (for challenging substrates).3. Poor quality reagents (e.g., degraded boronic acid).1. Ensure rigorous inert atmosphere techniques.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).3. Use fresh, high-purity reagents. Consider using a more stable boronic ester.[13]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst that is reduced by the boronic acid.1. Improve the degassing procedure for solvents and reagents.2. Start with a Pd(0) source like Pd₂(dba)₃ or use a well-defined precatalyst.[13]
Protodeboronation (Loss of Boronic Acid) 1. Substrate is sensitive to hydrolysis (common with heteroaryl boronic acids).2. Reaction conditions are too harsh (high temp, long time).1. Use a more stable boronate, like a pinacol or MIDA ester.2. Screen for milder conditions (lower temperature, more active catalyst to reduce reaction time).
Formation of Palladium Black Catalyst decomposition/aggregation.1. Ensure an adequate ligand-to-palladium ratio.2. Check for impurities in reagents or solvent.3. The chosen ligand may not be robust enough for the reaction conditions.

Conclusion and Future Outlook

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and its success hinges on the rational selection of a suitable catalyst system. While classic catalysts have their place, the development of bulky, electron-rich phosphine ligands and robust N-heterocyclic carbenes has dramatically expanded the scope and efficiency of this transformation, enabling the coupling of previously unreactive partners under mild conditions.[8][15][16]

For researchers, a systematic screening approach is the most reliable path to identifying the optimal conditions for a specific transformation. By understanding the catalytic cycle and the role of each component, and by leveraging modern high-throughput screening tools, the development of efficient and scalable cross-coupling reactions is more accessible than ever.[17][18] The field continues to evolve, with a growing emphasis on more sustainable, earth-abundant metal catalysts, such as those based on nickel and iron, promising an even broader and more economical toolkit for future synthetic challenges.[5]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction - ResearchGate. [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

  • MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis | ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]

  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • ResearchGate. Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. [Link]

  • Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.